3',4',7-Tri(hydroxyethyl)quercetin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3,4-dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-8H-chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c22-6-3-19(28)10-13(25)15-14(11-19)31-18(17(27)16(15)26)12-1-2-20(29,4-7-23)21(30,9-12)5-8-24/h1-2,9-10,22-25,27-30H,3-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUMWZYYGVUFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC1(CCO)O)O)C(=O)C(=C(O2)C3=CC(C(C=C3)(CCO)O)(CCO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945754 | |
| Record name | 2-[3,4-Dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-7,8-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23077-88-5 | |
| Record name | 3',4',7-Tri(hydroxyethyl)quercetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023077885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3,4-Dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-7,8-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
regioselective synthesis of 3',4',7-Tri(hydroxyethyl)quercetin
An In-depth Technical Guide on the Regioselective Synthesis of 3',4',7-Tri(hydroxyethyl)quercetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a naturally occurring flavonoid, is renowned for its wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] However, its therapeutic potential is often limited by poor water solubility and low bioavailability.[4] To address these limitations, synthetic modifications of the quercetin scaffold are actively explored. The introduction of hydroxyethyl groups, in particular, is a promising strategy to enhance hydrophilicity and potentially modulate biological activity. This technical guide provides a comprehensive overview of a proposed regioselective synthesis for this compound, a derivative with potential for improved pharmaceutical properties.
While a direct, one-pot synthesis for this specific molecule is not extensively documented, a plausible and efficient multi-step synthetic route can be designed by leveraging established principles of protecting group chemistry and regioselective alkylation of flavonoids. This guide outlines a detailed experimental protocol, presents key data in a structured format, and provides visual diagrams of the synthetic workflow and relevant biological pathways.
Proposed Regioselective Synthetic Route
The proposed synthesis of this compound from quercetin involves a three-stage process:
-
Selective Protection of Hydroxyl Groups: To achieve the desired regioselectivity, the more reactive hydroxyl groups at the 3 and 5 positions of the quercetin molecule must be protected. The 5-OH is less reactive due to hydrogen bonding with the adjacent carbonyl group, but protection is still advisable.[5]
-
Regioselective Hydroxyethylation: With the 3- and 5-OH groups masked, the remaining hydroxyl groups at the 3', 4', and 7 positions can be selectively hydroxyethylated. The 7-OH is the most acidic and thus the most reactive of the remaining hydroxyls.
-
Deprotection: The final step involves the removal of the protecting groups to yield the target molecule.
The following sections provide detailed protocols for each of these stages.
Experimental Protocols
Stage 1: Selective Protection of Quercetin
This stage aims to protect the 3- and 5-hydroxyl groups of quercetin. A plausible approach involves the use of a suitable protecting group that is stable under the subsequent hydroxyethylation conditions and can be removed without affecting the newly formed ether linkages. For this proposed synthesis, we will use benzyl groups, which can be readily introduced and later removed via catalytic hydrogenation.[6]
Protocol:
-
Dissolution: In a round-bottom flask, dissolve quercetin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add anhydrous potassium carbonate (K2CO3) (2.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Introduction of Protecting Group: Add benzyl bromide (2.2 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain 3,5-di-O-benzylquercetin.
Stage 2: Regioselective Hydroxyethylation
With the 3- and 5-OH groups protected, the next step is the hydroxyethylation of the 3', 4', and 7 positions via a Williamson ether synthesis.
Protocol:
-
Dissolution: Dissolve the 3,5-di-O-benzylquercetin (1 equivalent) from Stage 1 in anhydrous DMF.
-
Addition of Base: Add anhydrous K2CO3 (3.5 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Hydroxyethylating Agent: Add 2-bromoethanol (3.3 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 90°C and stir for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture and pour it into ice-cold water.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent. Purify the resulting crude product by column chromatography to yield 3,5-di-O-benzyl-3',4',7-tri(hydroxyethyl)quercetin.
Stage 3: Deprotection
The final step is the removal of the benzyl protecting groups to give the target molecule.
Protocol:
-
Dissolution: Dissolve the protected and hydroxyethylated quercetin derivative (1 equivalent) from Stage 2 in a mixture of methanol and ethyl acetate.
-
Catalyst: Add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
Monitoring: Monitor the deprotection by TLC.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or column chromatography to obtain the final product, this compound.
Data Presentation
The following tables summarize the key parameters for the proposed synthesis.
Table 1: Reagents and Solvents
| Step | Reagent/Solvent | Purpose |
| Stage 1 | Quercetin | Starting Material |
| N,N-Dimethylformamide (DMF) | Solvent | |
| Potassium Carbonate (K2CO3) | Base | |
| Benzyl Bromide | Protecting Agent | |
| Stage 2 | 3,5-di-O-benzylquercetin | Starting Material |
| N,N-Dimethylformamide (DMF) | Solvent | |
| Potassium Carbonate (K2CO3) | Base | |
| 2-Bromoethanol | Hydroxyethylating Agent | |
| Stage 3 | 3,5-di-O-benzyl-3',4',7-tri(hydroxyethyl)quercetin | Starting Material |
| Methanol/Ethyl Acetate | Solvent | |
| 10% Palladium on Carbon (Pd/C) | Catalyst | |
| Hydrogen (H2) | Reducing Agent |
Table 2: Reaction Conditions
| Step | Temperature (°C) | Time (h) | Atmosphere |
| Stage 1 | 80 | 12 | Inert |
| Stage 2 | 90 | 24 | Inert |
| Stage 3 | Room Temperature | 12 | Hydrogen |
Mandatory Visualization
Caption: Proposed synthetic workflow for this compound.
Potential Signaling Pathways
Quercetin and its derivatives are known to modulate numerous signaling pathways, which underlies their diverse biological effects. The introduction of hydroxyethyl groups may alter the potency and specificity of these interactions. One of the key pathways influenced by quercetin is the cellular antioxidant defense system.
Quercetin can directly scavenge reactive oxygen species (ROS) and also upregulate the expression of endogenous antioxidant enzymes. This is partly mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding for antioxidant and detoxifying enzymes.
Caption: Nrf2-mediated antioxidant signaling pathway potentially modulated by quercetin derivatives.
Conclusion
This technical guide outlines a feasible . The proposed multi-step approach, involving protection, regioselective hydroxyethylation, and deprotection, is grounded in well-established organic synthesis methodologies for flavonoids. The successful synthesis of this derivative could provide a valuable tool for researchers in pharmacology and drug development, offering a more water-soluble and potentially more bioavailable form of quercetin for further investigation of its therapeutic effects and underlying mechanisms of action. Further optimization of reaction conditions and purification methods will be necessary to achieve high yields and purity of the final compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling Flavonoid Reactivity: A High‐Resolution Mass Spectrometry Journey Through the Silylation of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activities of Quercetin Amide Derivatives [journal11.magtechjournal.com]
Physicochemical Characterization of 3',4',7-Tri(hydroxyethyl)quercetin (Troxerutin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',4',7-Tri(hydroxyethyl)quercetin, commonly known as Troxerutin or Vitamin P4, is a semi-synthetic bioflavonoid derived from rutin.[1][2] It is widely recognized for its significant pharmacological properties, including antioxidant, anti-inflammatory, and vasoprotective effects.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical characteristics of Troxerutin, detailing its chemical properties, and the experimental methodologies used for its analysis. The guide also elucidates the key signaling pathways influenced by Troxerutin, offering valuable insights for researchers and professionals in drug development.
Physicochemical Properties
Troxerutin is a yellow powder that is freely soluble in water.[1][6][7][8] This high water solubility contributes to its significant absorption in the gastrointestinal system and low tissue toxicity.[1][3]
General and Calculated Properties
A summary of the general and computationally predicted physicochemical properties of Troxerutin is presented in Table 1. These parameters are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₂O₁₉ | [9][10][11] |
| Molecular Weight | 742.68 g/mol | [8][11] |
| IUPAC Name | 2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [9] |
| Synonyms | Troxerutin, Vitamin P4, 3',4',7-Tris(hydroxyethyl)rutin, Venoruton P4 | [9] |
| Appearance | Yellowish-green, crystalline, hygroscopic powder | [7] |
| pKa (Strongest Acidic) | 7.14 | [12] |
| pKa (Strongest Basic) | -2.8 | [12] |
| logP | -2.5 | [12] |
| Hydrogen Bond Donors | 10 | [6][12] |
| Hydrogen Bond Acceptors | 19 | [6][12] |
| Rotatable Bond Count | 15 | [6][12] |
Experimental Physicochemical Data
The experimentally determined physicochemical properties of Troxerutin are summarized in Table 2. These values provide a more accurate representation of the compound's physical characteristics.
| Property | Value | Reference |
| Melting Point | 181 °C | [6][9] |
| Solubility | Freely soluble in water, slightly soluble in ethanol (96%), and practically insoluble in methylene chloride. | [6][7][8] |
| UV Absorbance | Maximum absorbance at 348 nm in 0.1M acetic acid. | [13][14] |
Analytical Methodologies
The quantification and characterization of Troxerutin in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids, are essential for quality control and pharmacokinetic studies. Several analytical techniques have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used method for the determination of Troxerutin.
This protocol is based on a method for the estimation of Troxerutin in bulk and tablet dosage forms.[13][14]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A fused-core column such as Ascentis Express RP-Amide (100 x 3.0 mm, 2.7 µm particle size) can provide efficient separation.[15]
-
Mobile Phase: A mixture of 20 mM Phosphate buffer (pH 8), Acetonitrile, and Methanol in the ratio of 60:25:15 (v/v/v).[13][14]
-
Detection Wavelength: 254 nm.[13]
-
Injection Volume: 20 µL.[13]
-
Standard Preparation: A stock solution of Troxerutin (1000 µg/mL) is prepared by dissolving 25 mg of Troxerutin in methanol and making up the volume to 25 mL. Working standards (5-25 µg/mL) are prepared by diluting the stock solution with the mobile phase.[13]
-
Sample Preparation (Tablets): An amount of powdered tablet equivalent to 25 mg of Troxerutin is dissolved in methanol, sonicated, centrifuged, and filtered. The filtrate is then diluted to a suitable concentration with the mobile phase.[13]
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of Troxerutin in the sample is determined from the calibration curve.[13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of Troxerutin in biological matrices like human plasma.
This protocol is based on a method developed for the quantification of Troxerutin in human plasma.[16]
-
Instrumentation: A liquid chromatography system coupled to a triple-quadrupole tandem mass spectrometer with a positive electrospray ionization (ESI) source.[16][17]
-
Column: Phenomenex Synergi Fusion RP column.[16]
-
Mobile Phase: Isocratic elution with Acetonitrile and water (20:80 v/v) containing 0.1% formic acid.[16]
-
Internal Standard (IS): Rutin.[16]
-
Sample Preparation: Protein precipitation with perchloric acid.[16]
-
Mass Spectrometry: Operated in the multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for Troxerutin and the internal standard are monitored for quantification.
-
Linearity: The assay has been shown to be linear over a concentration range of 31.25-4000 pg/mL.[16]
Biological Activities and Signaling Pathways
Troxerutin exhibits a wide range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.[3][4] These effects are mediated through its interaction with various cellular signaling pathways.
Antioxidant Effects
Troxerutin is a potent antioxidant that scavenges harmful free radicals, thereby reducing oxidative stress.[4][5] This protective mechanism is crucial for maintaining the integrity of vascular endothelial cells.[4][5]
-
Mechanism of Action: Troxerutin's antioxidant activity is mediated through the inhibition of NADPH oxidase 2 (NOX2) and the stimulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This leads to a reduction in reactive oxygen species (ROS) production and an enhancement of the cellular antioxidant capacity.[3]
Anti-inflammatory Effects
Troxerutin modulates the body's inflammatory response by inhibiting the production of pro-inflammatory mediators.[4]
-
Mechanism of Action: Troxerutin suppresses the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[3] This is achieved through the inhibition of the NLRP3 inflammasome, C-X-C chemokine receptor type 4 (CXCR4), and thioredoxin-interacting protein (TXNIP).[3] It also downregulates the production of inflammatory cytokines such as TNF-α and IL-1β.[3] Furthermore, Troxerutin can activate the PI3K/Akt signaling pathway, which plays a role in its anti-inflammatory and protective effects.[3][18]
Conclusion
This compound (Troxerutin) is a multifaceted flavonoid with well-defined physicochemical properties and significant therapeutic potential. Its high water solubility and favorable safety profile make it a promising candidate for various pharmaceutical applications. The analytical methods detailed in this guide provide robust frameworks for its quantification and quality control. Furthermore, the elucidation of its mechanisms of action through key signaling pathways offers a solid foundation for future research and the development of novel therapeutic strategies targeting oxidative stress and inflammation-related diseases. This comprehensive guide serves as a valuable resource for scientists and researchers dedicated to advancing the therapeutic applications of Troxerutin.
References
- 1. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of Troxerutin? [synapse.patsnap.com]
- 6. Troxerutin|lookchem [lookchem.com]
- 7. troxerutin.com [troxerutin.com]
- 8. Troxerutin | 7085-55-4 [chemicalbook.com]
- 9. Troxerutin | C33H42O19 | CID 5486699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. UNII - 7Y4N11PXO8 [precision.fda.gov]
- 11. merckindex.rsc.org [merckindex.rsc.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. scispace.com [scispace.com]
- 14. UV-SPECTROPHOTOMETRIC AND RP-HPLC METHODS FOR THE ESTIMATION OF TROXERUTIN IN BULK AND TABLET FORMULATION - Europub [europub.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. Liquid chromatography/tandem mass spectrometry assay for the quantification of troxerutin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
3',4',7-Tri(hydroxyethyl)quercetin: A Technical Guide on the Rutin Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3',4',7-Tri(hydroxyethyl)quercetin, a significant semi-synthetic derivative of the natural flavonoid, rutin. Often known commercially as a primary component of Troxerutin (also referred to as Vitamin P4), this compound has garnered substantial interest for its potent pharmacological properties, including antioxidant, anti-inflammatory, and vasoprotective effects.[1][2] This document details its synthesis from rutin, physicochemical properties, mechanisms of action through various signaling pathways, and a summary of relevant experimental data and protocols. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Introduction and Synthesis
This compound is a flavonoid derived from the hydroxyethylation of rutin, a naturally occurring flavonol glycoside found in numerous plants, including tea, apples, and onions.[1][3] The synthesis process involves the chemical modification of rutin's hydroxyl groups with hydroxyethyl groups. This modification significantly enhances the water solubility of the parent compound, which is a crucial factor for its improved absorption and bioavailability in biological systems.[1]
Troxerutin is technically a mixture of O-hydroxyethyl derivatives of rutin, with 3',4',7-Tri-O-(β-hydroxyethyl)rutin being a principal and highly potent component.[4][5] The aglycone form, this compound, is a key degradation product and metabolite.[4][6]
Figure 1. Derivatization of Rutin to this compound.
Physicochemical Properties and Stability
The hydroxyethylation of rutin significantly alters its physicochemical properties, most notably its solubility. This enhancement is a key factor in its therapeutic utility.
| Property | Description | Reference |
| Common Name | Troxerutin (as a mixture); Vitamin P4 | [1][7] |
| Chemical Nature | Semi-synthetic bioflavonoid; tri-hydroxyethylated derivative of rutin. | [7][8] |
| Solubility | High water solubility, allowing for significant absorption by the gastrointestinal system. | [1] |
| Chemical Stability | Subject to hydrolytic degradation under acidic conditions, yielding 3',4',7-Tri-O-(β-hydroxyethyl)quercetin as a primary degradation product (stability indicator). | [4][6] |
Mechanism of Action and Biological Activities
This compound, primarily through its actions as Troxerutin, exerts a wide range of biological effects. These are largely attributed to its potent antioxidant and anti-inflammatory properties.
Antioxidant Activity
The core antioxidant mechanism involves the direct scavenging of harmful free radicals and reactive oxygen species (ROS).[2][9] This action protects cellular components, such as DNA and proteins, from oxidative damage, which is a key factor in cellular aging and the pathogenesis of numerous chronic diseases.[9] By neutralizing these radicals, it helps maintain the integrity of vascular endothelial cells.[2][9]
Anti-inflammatory Effects
The compound modulates the body's inflammatory response by inhibiting the production and activity of pro-inflammatory mediators.[9] It has been shown to downregulate the expression of adhesion molecules on endothelial cells, which reduces the recruitment of inflammatory cells to sites of tissue damage.[2] This is achieved through the modulation of key signaling pathways like NF-κB.
Figure 2. Inhibition of the NF-κB Inflammatory Pathway.
Modulation of Cellular Signaling Pathways
Research has elucidated several key signaling pathways modulated by this compound:
-
Nrf2 Pathway: It can increase the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins and enzymes.[8]
-
PI3K/Akt Pathway: It has been shown to upregulate the phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling pathway, which is crucial for cell survival and protection against apoptosis.[7][8]
-
Apoptosis Regulation: The compound can decrease the expression of pro-apoptotic proteins (e.g., Bax, caspases) and increase the levels of anti-apoptotic proteins like BCL-2.[8]
Figure 3. Overview of Key Modulated Signaling Pathways.
Experimental Data and Protocols
While specific quantitative data for the isolated this compound is limited in publicly available literature, extensive research on Troxerutin provides valuable insights into its biological efficacy.
Quantitative Biological Activity Data (Troxerutin)
| Assay / Model System | Finding | Effect Observed | Reference |
| Anti-inflammatory Activity | Lipopolysaccharide (LPS)-induced RAW264.7 macrophages. | Increased conversion of rutin to its aglycone (quercetin) via hydrolysis enhances the inhibition of NO production. | [3] |
| Antiadipogenic Activity | 3T3-L1 adipocytes. | Hydrolyzed rutin (containing quercetin) showed greater inhibition of lipid accumulation than rutin itself. | [3] |
| Hepatoprotective Effect | HepG2 liver cells. | Conversion of rutin to quercetin is expected to be more effective in protecting against oxidative stress. | [3] |
| Neuroprotection | D-galactose-induced cognitive impairment in mice. | Attenuates cognitive impairment and oxidative stress by decreasing advanced glycation end products and ROS. | [7] |
| Renal Protection | 2,2'-4,4'-tetrabromodiphenyl ether (BDE-47)-induced inflammatory damage in the kidney. | Significantly decreases ROS levels and reduces the activities of inflammatory factors like cyclooxygenase-2. | [1] |
Experimental Protocols
Below are generalized protocols based on methodologies commonly used to evaluate the effects of flavonoids like Troxerutin.
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Troxerutin). After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS, 1 µg/mL) to induce inflammation.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The production of nitric oxide (NO) is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Figure 4. Workflow for In Vitro Anti-inflammatory Assay.
-
Sample Preparation: Troxerutin is subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal).
-
Chromatographic System: A stability-indicating LC-UV method is employed. An example system uses a C18 column (e.g., Phenomenex Kinetex EVO C18, 150 × 3 mm, 5 μm).[4]
-
Mobile Phase: A gradient elution is performed using a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., 10 mM ammonium bicarbonate, pH 9.2).[4]
-
Detection: The eluent is monitored by a UV detector at a specified wavelength.
-
Quantification: The primary component (e.g., 3',4',7-Tri-O-(β-hydroxyethyl)rutin) and its key degradation product (D1: 3',4',7-Tri-O-(β-hydroxyethyl)quercetin) are quantified against reference standards.[4]
-
Validation: The method is validated for linearity, precision, accuracy, and robustness according to ICH guidelines.[4]
Therapeutic Potential and Applications
The favorable biological activities of this compound (as Troxerutin) have led to its use and investigation in various therapeutic areas:
-
Vascular Disorders: It is commonly used to treat chronic venous insufficiency, varicose veins, and other capillary disorders due to its vasoprotective and anti-inflammatory effects.[2][4]
-
Neurodegenerative Diseases: Its ability to cross the blood-brain barrier and exert neuroprotective effects makes it a candidate for investigating treatments for conditions like Alzheimer's disease and stroke.[2][8]
-
Diabetes and Metabolic Disorders: It has shown potential in managing diabetic complications, such as retinopathy, by improving microcirculation and reducing oxidative stress.[2]
-
Oncology: The compound has been studied for its anti-tumor properties, with research indicating it may protect against certain types of carcinogenesis.[4][6]
Conclusion and Future Perspectives
This compound, as a key constituent of Troxerutin, is a pharmacologically significant derivative of the natural flavonoid rutin. Its enhanced water solubility and potent antioxidant and anti-inflammatory activities underscore its therapeutic value. The compound's multifaceted mechanism of action, involving the modulation of critical signaling pathways like NF-κB, Nrf2, and PI3K/Akt, provides a strong basis for its application in a range of diseases characterized by oxidative stress and inflammation.
Future research should focus on isolating and evaluating the specific biological activities of pure this compound to distinguish its effects from other components in the Troxerutin mixture. Further clinical trials are warranted to fully elucidate its efficacy and safety profile for expanded therapeutic applications, particularly in the realms of neuroprotection and metabolic disease. The development of novel drug delivery systems could further enhance its bioavailability and targeted action, unlocking its full therapeutic potential.
References
- 1. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Troxerutin? [synapse.patsnap.com]
- 3. Conversion of Rutin to Quercetin by Acid Treatment in Relation to Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troxerutin, a mixture of O-hydroxyethyl derivatives of the natural flavonoid rutin: Chemical stability and analytical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 3',4',7-Tri(hydroxyethyl)quercetin
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
CAS Number: 23077-88-5[1]
IUPAC Name: 2-(3,4-bis(2-hydroxyethoxy)phenyl)-3,5-dihydroxy-7-(2-hydroxyethoxy)-4H-1-benzopyran-4-one[1]
This compound, 3',4',7-Tri(hydroxyethyl)quercetin, is a hydroxyethylated derivative of the naturally occurring flavonoid, quercetin. It is recognized as a degradation product of Troxerutin, a mixture of hydroxyethylrutosides used in the management of venous disorders. The introduction of hydroxyethyl groups enhances the water solubility of the parent quercetin molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H22O10 | [1] |
| Molecular Weight | 434.39 g/mol | Calculated |
| Appearance | Not specified in literature; likely a crystalline solid | Inferred |
| Solubility | Higher than quercetin in aqueous solutions | Inferred from structure |
Biological Activities and Therapeutic Potential (Inferred)
Direct experimental data on the biological activities of this compound is limited. However, as a significant degradation product of Troxerutin, its biological effects are likely to contribute to the overall pharmacological profile of the parent drug mixture. Troxerutin is known for its potent antioxidant, anti-inflammatory, and vasoprotective effects.[2][3][4][5]
Table 2: Summary of Known Biological Activities of Troxerutin (Parent Compound Mixture)
| Biological Activity | Mechanism of Action | Potential Therapeutic Application |
| Antioxidant | Scavenges free radicals, inhibits reactive oxygen species (ROS) production.[2][6] | Attenuation of oxidative stress in vascular and neurodegenerative diseases.[2][7] |
| Anti-inflammatory | Modulates pro-inflammatory cytokine production, downregulates adhesion molecules (ICAM-1, VCAM-1).[2] | Management of chronic venous insufficiency, inflammatory arthritis.[8] |
| Vasoprotective | Strengthens capillaries, improves microcirculation, reduces capillary fragility and permeability.[2][5] | Treatment of varicose veins, diabetic retinopathy, and hemorrhoids.[2][4] |
| Neuroprotective | Crosses the blood-brain barrier, reduces neuroinflammation and oxidative stress in the central nervous system.[2] | Potential therapeutic for stroke and neurodegenerative disorders.[2] |
| Lipid Metabolism | Enhances the clearance of LDL cholesterol and triglycerides.[2] | Management of hyperlipidemia and metabolic syndrome.[2] |
It is hypothesized that this compound contributes to these effects, particularly those related to antioxidant and anti-inflammatory actions, due to the preservation of the core flavonoid structure responsible for these activities.
Experimental Protocols
A validated stability-indicating analytical method for the quantification of this compound has been developed, which is crucial for quality control and pharmacokinetic studies of Troxerutin.
Synthesis of this compound
While detailed synthesis protocols are proprietary, the compound has been synthesized for use as a reference standard in analytical studies. The general approach involves the selective hydroxyethylation of quercetin.
Quantification by Liquid Chromatography-Ultraviolet Detection (LC-UV)
A stability-indicating LC-UV method has been established for the simultaneous determination of 3',4',7-Tri-O-(β-hydroxyethyl)rutin (the main component of Troxerutin) and its degradation product, this compound.
Table 3: LC-UV Method Parameters for Quantification
| Parameter | Condition |
| Column | Phenomenex Kinetex EVO C18 (150 × 3 mm, 5 μm) |
| Mobile Phase | Gradient elution with acetonitrile and 10 mM ammonium bicarbonate buffer (pH 9.2) |
| Detection | UV spectrophotometry (wavelength not specified in abstract) |
| Linearity Range | 5.1-35 μg mL-1 |
| Precision (RSDs) | ≤ 2% for both intraday and interday |
| Average Recovery | 97.9% |
This method has been successfully applied to stability studies of both the drug substance and finished drug products.[9]
Signaling Pathways (Hypothesized)
The specific signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of its parent compound, quercetin, and the broader activities of Troxerutin, several pathways can be proposed as likely targets.
Antioxidant Response Pathway
Quercetin is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response. It is plausible that this compound also modulates this pathway.
Caption: Hypothesized Nrf2-mediated antioxidant pathway for this compound.
Anti-inflammatory Signaling Pathway
Troxerutin exerts its anti-inflammatory effects in part by inhibiting the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This compound may share this mechanism.
Caption: Hypothesized NF-κB-mediated anti-inflammatory pathway for this compound.
Future Directions
While the physicochemical properties and analytical methods for this compound are emerging, further research is warranted to fully characterize its biological activities and pharmacological profile. Key areas for future investigation include:
-
In vitro and in vivo studies to confirm its antioxidant, anti-inflammatory, and vasoprotective properties.
-
Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.
-
Mechanism of action studies to elucidate the specific signaling pathways it modulates.
-
Toxicology studies to establish its safety profile.
A deeper understanding of the biological role of this compound will provide valuable insights into the overall therapeutic efficacy of Troxerutin and may open avenues for its development as a standalone therapeutic agent.
References
- 1. This compound [drugfuture.com]
- 2. What is the mechanism of Troxerutin? [synapse.patsnap.com]
- 3. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Troxerutin used for? [synapse.patsnap.com]
- 5. troxerutin.com [troxerutin.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Troxerutin - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Troxerutin-Mediated Complement Pathway Inhibition is a Disease-Modifying Treatment for Inflammatory Arthritis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Preliminary In Vitro Bioactivity Screening of 3',4',7-Tri(hydroxyethyl)quercetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro bioactivity of 3',4',7-Tri(hydroxyethyl)quercetin, a derivative of the widely studied flavonoid, quercetin. Due to a lack of extensive specific data on this derivative, this document leverages available information on the closely related compound Troxerutin, a mixture of hydroxyethylrutosides, and the parent compound quercetin to infer potential bioactivities. This guide details the antioxidant, anti-inflammatory, and anticancer potential, supported by established experimental protocols and illustrative signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
Quercetin, a pentahydroxyflavone, is a prominent dietary antioxidant with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and cardioprotective effects.[1][2] However, its therapeutic application can be limited by poor water solubility and bioavailability. Chemical modifications, such as hydroxyethylation, are employed to enhance these properties. This compound is one such derivative. This guide explores its potential in vitro bioactivities based on current scientific literature. While direct studies on this compound are limited, data from Troxerutin, a standardized mixture of hydroxyethyl derivatives of rutin (quercetin-3-O-rutinoside), provides valuable insights into its potential pharmacological profile.[3][4] Troxerutin is known for its anti-inflammatory and antioxidant properties.[3]
In Vitro Bioactivity Data
Quantitative bioactivity data for this compound is not extensively available in the public domain. Therefore, the following tables summarize the in vitro bioactivity of the parent compound, quercetin, and available data for Troxerutin to provide a comparative baseline.
Antioxidant Activity
The antioxidant capacity of flavonoids is a key contributor to their protective effects against oxidative stress-related diseases.[2] This activity is commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 1: In Vitro Antioxidant Activity of Quercetin and Troxerutin
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| Quercetin | DPPH Radical Scavenging | 15 | [5] |
| Quercetin | ABTS Radical Scavenging | 14 | [5] |
| Quercetin | Nitric Oxide Scavenging | 18 | [5] |
| Troxerutin | DPPH Radical Scavenging | > 50 (37.9% scavenging at 50 µg/mL) | [3] |
| Troxerutin | Superoxide Radical Scavenging | > 50 (32.8% scavenging at 50 µg/mL) | [3] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. The anti-inflammatory potential of flavonoids can be assessed in vitro by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: In Vitro Anti-inflammatory Activity of Quercetin
| Compound | Cell Line | Assay | IC50 Value | Effect | Reference |
| Quercetin | RAW 264.7 | Nitric Oxide Production (LPS-induced) | Not specified | Dose-dependent inhibition of NO production | [6] |
| Quercetin | Human Blood | TNF-α Production (LPS-induced) | ~0.3 µM (23% reduction at 1 µM) | Dose-dependent inhibition of TNF-α | [7] |
Anticancer Activity
The cytotoxic effects of flavonoids against various cancer cell lines are a significant area of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and proliferation.
Table 3: In Vitro Anticancer Activity of Quercetin against various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Quercetin | MCF-7 | Breast Cancer (ER+) | 17.2 - 73 | [8][9] |
| Quercetin | MDA-MB-231 | Breast Cancer (Triple-Negative) | 15.3 - 85 | [9][10] |
| Quercetin | HT-29 | Colorectal Cancer | 81.65 - 100 | [8] |
| Quercetin | SW480 | Colorectal Cancer | ~100 | [8] |
| Quercetin | Caco-2 | Colorectal Cancer | ~50 | [8] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays referenced in this guide.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add serial dilutions of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.[11]
Nitric Oxide (NO) Scavenging Assay (Griess Assay)
This assay is used to quantify nitric oxide production by measuring its stable breakdown product, nitrite, in cell culture supernatants.
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[12][13]
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.
-
The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
MTT Assay for Cell Viability
This assay assesses cell metabolic activity as an indicator of cell viability.
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[14][15]
-
Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[16]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by quercetin and its derivatives, as well as a general experimental workflow for in vitro bioactivity screening.
Caption: General experimental workflow for in vitro bioactivity screening.
References
- 1. Therapeutic Efficacy of Quercetin and Its Nanoformulation Both the Mono- or Combination Therapies in the Management of Cancer: An Update with Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vivo and In-vitro Antioxidant Activity of Troxerutin on Nickel Induced Toxicity in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Quercetin suppresses cell viability in triple-negative breast cancer by targeting ORM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Activity in vitro [bio-protocol.org]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
The Discovery, Occurrence, and Scientific Profile of Quercetin Hydroxyethyl Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin hydroxyethyl derivatives, most notably troxerutin, represent a significant class of semi-synthetic flavonoids derived from the naturally abundant precursor, rutin. These compounds have garnered considerable interest in the pharmaceutical and medical fields due to their enhanced solubility and bioavailability compared to their parent compound, quercetin. This technical guide provides an in-depth overview of the discovery, natural occurrence, synthesis, and analytical methodologies pertaining to quercetin hydroxyethyl derivatives. Furthermore, it elucidates the key signaling pathways through which these compounds exert their biological effects, supported by detailed experimental protocols and quantitative data analysis.
Introduction: From a Natural Flavonoid to a Semi-Synthetic Drug
The journey of quercetin hydroxyethyl derivatives begins with quercetin, a flavonol found ubiquitously in the plant kingdom. While quercetin exhibits a wide array of biological activities, its therapeutic application has been hampered by poor water solubility and low bioavailability.[1] This limitation prompted researchers to explore chemical modifications to enhance its pharmacokinetic profile.
The development of hydroxyethyl derivatives of rutin (a glycoside of quercetin) marked a significant advancement. These derivatives, collectively known as hydroxyethylrutosides (HERs) or oxerutins, are primarily semi-synthetic, meaning they are synthesized from a natural starting material.[2][3] The most prominent among these is troxerutin, chemically known as 3',4',7-Tris[O-(2-hydroxyethyl)]rutin.[4] While often referred to as a naturally occurring flavonoid, it is more accurately described as a semi-synthetic derivative, although it can be isolated from Sophora japonica, the Japanese pagoda tree.[5][6] Commercial preparations like Venoruton, Relvène, and Paroven are mixtures of mono-, di-, tri-, and tetrahydroxyethylrutosides.[7][8]
Natural Occurrence and Quantitative Analysis
While the precursor, rutin, is abundant in various plants, the natural occurrence of its hydroxyethyl derivatives is not well-documented and they are not typically found in food sources.[2][3][9] Troxerutin can be isolated from Sophora japonica, but it is primarily produced semi-synthetically for pharmaceutical use to ensure purity and standardized composition.[6][10]
The composition of commercial troxerutin is a mixture of different hydroxyethylrutosides. The European Pharmacopoeia specifies that troxerutin should mainly consist of tris(hydroxyethyl)rutin, with other derivatives (mono-, di-, and tetra-hydroxyethylrutosides) comprising less than 20%.[3]
Table 1: Composition of a Troxerutin Synthesis Product
| Compound | Percentage Composition (%) |
| Troxerutin (Trihydroxyethylrutin) | 90%[11] |
| Dihydroxyethylrutin | 3%[11] |
| Tetrahydroxyethylrutin | 6%[11] |
| Purified Troxerutin Product | |
| Troxerutin (Trihydroxyethylrutin) | 92%[11] |
| Dihydroxyethylrutin | 2%[11] |
| Tetrahydroxyethylrutin | 6%[11] |
Experimental Protocols
Synthesis of Troxerutin from Rutin
The synthesis of troxerutin involves the hydroxyethylation of rutin using ethylene oxide in an alkaline solution. The following protocol is a generalized representation based on patented synthesis methods.[11][12]
Objective: To synthesize 3',4',7-tri-O-(β-hydroxyethyl)rutin (troxerutin) from rutin.
Materials:
-
Rutin
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethylene oxide
-
Borax (Sodium tetraborate)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol (90%)
Procedure:
-
Initial Hydroxyethylation:
-
Dissolve sodium hydroxide in water (e.g., 0.6g NaOH in 150ml water).[11]
-
Add rutin (e.g., 53g) to the alkaline solution and stir to form a suspension.[11]
-
Transfer the mixture to a suitable reactor.
-
Introduce ethylene oxide (e.g., 12g) into the reactor.[11]
-
Heat the reaction mixture to approximately 73°C and maintain for 3.5 hours.[11] This step primarily yields a mixture of di- and trihydroxyethylrutin.[13]
-
-
Controlled Secondary Hydroxyethylation:
-
After the initial reaction, add borax (e.g., 31g) to the reaction mixture. Borax acts as a coordination catalyst to protect the C5-OH group, thereby reducing the formation of the tetrahydroxyethyl derivative.[13]
-
Introduce a smaller amount of ethylene oxide (e.g., 4g).[11]
-
Continue the reaction at approximately 70°C for another 2.5 hours.[11]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture.
-
Adjust the pH to 5-7 with a calculated amount of concentrated hydrochloric acid in a borax solution.[13]
-
Further, adjust the pH to approximately 3 with dilute hydrochloric acid.[13]
-
Heat the solution to about 75°C with stirring to dissolve the product and filter to remove any insoluble materials.[13]
-
Slowly cool the filtrate to room temperature to allow for crystallization.
-
Collect the yellow powder precipitate by suction filtration and dry in an oven.[13]
-
Purification of Troxerutin
Purification is crucial to obtain a high-purity troxerutin product. This can be achieved through recrystallization or column chromatography.
3.2.1. Recrystallization
-
Dissolve the crude troxerutin product in 90% ethanol.[11]
-
Heat the solution to ensure complete dissolution.
-
Allow the solution to cool slowly to induce crystallization.
-
Filter the purified crystals and dry them.
3.2.2. Macroporous Resin Column Chromatography
-
Resin Preparation: Select a suitable macroporous adsorption resin (e.g., SZ-3 resin) and pre-treat it according to the manufacturer's instructions.[4]
-
Adsorption: Dissolve the crude troxerutin in an appropriate solvent and load it onto the resin column. The optimal sample volume for SZ-3 resin has been reported as 90 mg/g of resin.[4]
-
Elution: Elute the column with a suitable solvent system. For SZ-3 resin, 25% methanol at 20°C has been shown to be effective.[4]
-
Fraction Collection and Analysis: Collect the eluting fractions and analyze them using a suitable analytical method (e.g., HPLC) to identify the fractions containing high-purity troxerutin.
-
Solvent Removal: Combine the high-purity fractions and remove the solvent under reduced pressure to obtain the purified troxerutin.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the quantitative analysis of troxerutin and its related substances.
Objective: To quantify the amount of troxerutin in a sample.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Enable C18G (250 x 4.6 mm; 5µm) or equivalent.[14]
-
Mobile Phase: An isocratic mobile phase of acetonitrile:methanol:0.02M potassium dihydrogen orthophosphate buffer (pH 4) in the ratio of 25:10:65 (v/v/v).[14]
-
Flow Rate: 0.5 ml/min.[14]
-
Detection Wavelength: 210 nm.[14]
-
Injection Volume: 20 µl.
Procedure:
-
Standard Preparation: Prepare a stock solution of troxerutin reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations (e.g., 62.5-250 µg/ml).[14]
-
Sample Preparation: Accurately weigh and dissolve the sample containing troxerutin in the mobile phase to a known concentration.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the troxerutin standard against its concentration. Determine the concentration of troxerutin in the sample by comparing its peak area to the calibration curve.
Key Signaling Pathways
Troxerutin exerts its therapeutic effects, particularly its antioxidant and anti-inflammatory actions, by modulating several key signaling pathways.
Antioxidant Signaling Pathway: Nrf2/HO-1
Troxerutin enhances the cellular antioxidant defense system primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. Under conditions of oxidative stress, troxerutin promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the upregulation of protective enzymes like HO-1.[5]
Caption: Nrf2/HO-1 antioxidant signaling pathway activated by troxerutin.
Anti-inflammatory Signaling Pathway: NF-κB
Chronic inflammation is a key factor in many diseases. Troxerutin exhibits potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes. Troxerutin can suppress the activation of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in an inactive state in the cytoplasm.[5][15]
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Signaling Pathways of Inflammation and Oxidative Stress in Development of Senescence and Aging Phenotypes in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A systematic review of the efficacy and tolerability of hydroxyethylrutosides for improvement of the signs and symptoms of chronic venous insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxyethylrutoside - Wikipedia [en.wikipedia.org]
- 10. Troxerutin, a mixture of O-hydroxyethyl derivatives of the natural flavonoid rutin: Chemical stability and analytical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparative separation of high-purity troxerutin and related substances from mother liquor of troxerutin by silica gel column chromatography and semi-preparative liquid chromatography [jcps.bjmu.edu.cn]
- 13. CN103113437A - Preparation method of troxerutin - Google Patents [patents.google.com]
- 14. Oxidative Stress and Inflammation Overlapping Signaling Pathways [ebrary.net]
- 15. KEGG PATHWAY: map04151 [kegg.jp]
theoretical modeling of 3',4',7-Tri(hydroxyethyl)quercetin molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the theoretical modeling of the molecular structure of 3',4',7-Tri(hydroxyethyl)quercetin. This quercetin derivative, characterized by the substitution of hydroxyethyl groups at the 3', 4', and 7 positions, is of significant interest for its potential pharmacological properties. Computational chemistry offers a powerful avenue to elucidate its structural, electronic, and reactive characteristics, thereby guiding further research and development.
Introduction to the Molecular Structure
This compound is a derivative of quercetin, a ubiquitous flavonoid known for its antioxidant properties.[1] The core structure consists of a flavone backbone with hydroxyethyl groups (-OCH₂CH₂OH) attached at the 3', 4', and 7 positions. The IUPAC name for the parent quercetin is 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one.[1] The addition of hydroxyethyl groups is expected to modify its solubility, bioavailability, and potentially its interaction with biological targets. Understanding the three-dimensional structure and electronic landscape of this molecule is paramount for predicting its behavior and designing new therapeutic agents.
Theoretical Modeling Protocol
A robust theoretical modeling study of this compound can be achieved using quantum chemical methods, primarily Density Functional Theory (DFT). DFT has been successfully applied to study the structural and electronic properties of a wide range of flavonoids.[2][3]
Computational Methodology
A widely accepted and effective computational approach involves the following:
-
Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.
-
Method: Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for flavonoid systems.[2][4] For enhanced accuracy, especially for non-covalent interactions and reaction kinetics, the M06-2X functional can also be employed.[5]
-
Basis Set: The 6-31G(d,p) basis set offers a good balance between accuracy and computational cost for initial geometry optimizations. For more precise energy calculations and electronic property analysis, a larger basis set such as 6-311++G(d,p) is recommended.[2]
-
Solvation Model: To simulate a physiological environment, a solvent model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) with water as the solvent should be incorporated.
Experimental Workflow
The theoretical investigation will proceed through a series of well-defined steps, as illustrated in the workflow diagram below.
Detailed Experimental Protocols
Initial Structure Generation
The initial 3D structure of this compound will be constructed using a molecular builder such as Avogadro or GaussView. The quercetin backbone will be assembled based on known structural data, and the hydroxyethyl groups will be added to the 3', 4', and 7 positions. The initial dihedral angles of the hydroxyethyl chains will be set to minimize steric hindrance.
Geometry Optimization
The initial structure will be optimized to find the minimum energy conformation. This is a critical step as the geometry dictates the molecule's properties. The optimization will be performed using the selected DFT method and basis set, both in the gas phase and with the chosen solvation model. The convergence criteria for the optimization should be stringent to ensure a true energy minimum is located.
Frequency Calculation
Following geometry optimization, a frequency calculation will be performed at the same level of theory. This serves two purposes:
-
Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.
-
Thermodynamic Properties: The calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Conformational Analysis
The hydroxyethyl side chains introduce rotational flexibility. Therefore, a conformational search is necessary to identify the most stable conformers. This can be achieved by systematically rotating the key dihedral angles of the hydroxyethyl groups and performing geometry optimization on each starting conformer. The relative energies of the stable conformers will be compared to determine the global minimum.
Electronic Structure Analysis
With the optimized geometry of the most stable conformer, a detailed analysis of the electronic structure will be conducted. This includes:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions will be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hydrogen bonds and charge delocalization.[5]
Spectroscopic Properties Prediction
To aid in experimental characterization, theoretical spectroscopic data will be generated:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations will be used to predict the electronic absorption spectra, providing information on the principal electronic transitions.[5]
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the ¹H and ¹³C NMR chemical shifts. These can be compared with experimental data for structure validation.
Reactivity Descriptor Calculation
To understand the potential antioxidant activity and reactivity of the molecule, several descriptors will be calculated based on the electronic properties:
-
Ionization Potential (IP) and Electron Affinity (EA): These relate to the molecule's ability to donate or accept electrons.
-
Hardness (η), Electronegativity (χ), and Electrophilicity Index (ω): These global reactivity descriptors provide insights into the molecule's stability and reactivity.
-
Bond Dissociation Enthalpy (BDE): The BDE of the O-H bonds in the remaining hydroxyl groups will be calculated to assess the propensity for hydrogen atom transfer, a key mechanism in antioxidant activity.[4]
-
Spin Density Distribution: For the radical species formed after hydrogen donation, the spin density distribution will be calculated to understand its stability.[5]
Data Presentation
All quantitative data generated from the theoretical calculations will be summarized in structured tables for clear comparison and interpretation.
Table 1: Calculated Geometric Parameters for the Most Stable Conformer
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C2-C3 | Value | ||
| C3-O3 | Value | ||
| ... | Value | ||
| C1'-C2'-C3' | Value | ||
| ... | Value | ||
| C2'-C1'-C2-C3 | Value |
| ... | | | Value |
Table 2: Calculated Electronic Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
Table 3: Calculated Global Reactivity Descriptors
| Descriptor | Value |
|---|---|
| Hardness (η) | Value |
| Electronegativity (χ) | Value |
| Electrophilicity Index (ω) | Value |
Table 4: Predicted Spectroscopic Data
| Spectrum | Peak Position | Intensity (Arbitrary Units) |
|---|---|---|
| UV-Vis (λmax) | Value nm | Value |
| ¹H NMR (δ) | Value ppm |
| ¹³C NMR (δ) | Value ppm | |
Logical Relationships in Reactivity Analysis
The analysis of the molecule's reactivity, particularly its antioxidant potential, follows a logical progression.
Conclusion
This technical guide outlines a comprehensive and robust methodology for the theoretical modeling of this compound. By employing Density Functional Theory, a detailed understanding of the molecule's structural, electronic, and reactive properties can be achieved. The presented workflow, protocols, and data analysis framework will provide valuable insights for researchers, scientists, and drug development professionals, facilitating the rational design of novel therapeutic agents based on this promising quercetin derivative.
References
Methodological & Application
Application Note: Quantitative Analysis of 3',4',7-Tri(hydroxyethyl)quercetin in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3',4',7-Tri(hydroxyethyl)quercetin in human plasma. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and metabolism research of flavonoid compounds. The methodology encompasses a straightforward liquid-liquid extraction procedure for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method provides the necessary framework for accurate and precise measurement of this compound in a biological matrix.
Introduction
Quercetin and its derivatives are flavonoids widely distributed in plants and are known for their antioxidant and potential therapeutic properties.[1] this compound is a synthetic derivative of quercetin, and understanding its pharmacokinetic profile is crucial for its development as a potential therapeutic agent. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of small molecules in complex biological matrices like plasma.[2][3] This document provides a comprehensive protocol for the analysis of this compound, which can be adapted and validated in any bioanalytical laboratory.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar stable isotope-labeled compound or a compound with similar physicochemical properties like Isoquercitrin)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Ethyl acetate, HPLC grade
Sample Preparation
A liquid-liquid extraction (LLE) method is employed to isolate the analyte and internal standard from the plasma matrix.[4][5]
-
Thaw frozen human plasma samples at room temperature.
-
Spike 100 µL of plasma with 10 µL of the internal standard working solution.
-
Add 500 µL of ethyl acetate to the plasma sample.
-
Vortex mix for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reverse-phase column.[4][6][7]
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.[6]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
The specific MRM transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. The precursor ion will be the [M+H]+ adduct. The product ions are generated by fragmentation of the precursor ion in the collision cell. The most intense and stable fragment should be chosen for quantification. Based on the fragmentation of similar flavonoids, cleavage of the hydroxyethyl groups and the C-ring are expected fragmentation pathways.[8][9][10]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 100 | To be determined |
| Internal Standard (IS) | To be determined | To be determined | 100 | To be determined |
Data Presentation
The following table summarizes the key quantitative parameters that should be established during method validation according to regulatory guidelines.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10, with acceptable precision and accuracy |
| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
| Stability | Stable under various storage and handling conditions |
Visualizations
Caption: Overall experimental workflow from sample preparation to data analysis.
References
- 1. LC–HRMS for the Identification of Quercetin and Its Derivatives in Spiraea hypericifolia (Rosaceae) and Anatomical Features of Its Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. UHPLC-(ESI)QTOF MS/MS profiling of quercetin metabolites in human plasma postconsumption of applesauce enriched with apple peel and onion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 3',4',7-Tri(hydroxyethyl)quercetin (Troxerutin) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3',4',7-Tri(hydroxyethyl)quercetin, also known as Troxerutin or Vitamin P4, in various cell-based assays. Troxerutin is a tri-hydroxyethylated derivative of the natural bioflavonoid rutin and has demonstrated significant antioxidant, anti-inflammatory, and anti-cancer properties in a variety of in vitro and in vivo models.[1][2] This document details its mechanisms of action, provides protocols for key experiments, and presents quantitative data to guide researchers in their study design.
I. Biological Activities and Mechanism of Action
Troxerutin exerts its biological effects through a multi-faceted mechanism of action, primarily centered around its potent antioxidant and anti-inflammatory properties.[2][3]
1. Antioxidant Activity: Troxerutin is an effective scavenger of free radicals, which are unstable molecules that can cause cellular damage through oxidative stress.[2][4] Its antioxidant mechanism involves:
-
Direct Scavenging of Reactive Oxygen Species (ROS): Troxerutin can directly neutralize ROS, thereby protecting cells from oxidative damage.[1]
-
Modulation of Antioxidant Enzymes: It can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), and increase the levels of non-enzymatic antioxidants like glutathione (GSH).[5][6]
-
Activation of the Nrf2 Pathway: Troxerutin has been shown to promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins.[5][6]
2. Anti-inflammatory Effects: Troxerutin mitigates inflammation by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[3][4] Its anti-inflammatory actions include:
-
Inhibition of NF-κB Pathway: Troxerutin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammation, thereby downregulating the expression of inflammatory genes.[5][7]
-
Reduction of Pro-inflammatory Cytokines and Enzymes: It has been shown to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as enzymes like Cyclooxygenase-2 (COX-2).[8][9]
-
Modulation of JAK-STAT Pathway: In certain contexts, Troxerutin can block IL-12 signaling through the JAK-STAT pathway, which is crucial for Th1 cell differentiation in inflammatory responses.
3. Anti-Cancer and Apoptotic Activity: Troxerutin has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis (programmed cell death) through:
-
Regulation of Bcl-2 Family Proteins: It can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[5][10]
-
Activation of Caspases: Troxerutin can induce the activation of executioner caspases, such as caspase-3, which are central to the apoptotic process.[10]
-
Induction of Oxidative Stress in Cancer Cells: In some cancer cell lines, Troxerutin, particularly in the presence of copper, can induce oxidative stress, leading to cell death.[11]
Below is a diagram illustrating the key signaling pathways modulated by Troxerutin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. troxerutin.com [troxerutin.com]
- 3. What is Troxerutin used for? [synapse.patsnap.com]
- 4. What is the mechanism of Troxerutin? [synapse.patsnap.com]
- 5. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of troxerutin on vascular inflammatory mediators and expression of microRNA-146a/NF-κB signaling pathway in aorta of healthy and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of quercetin, rutin, and troxerutin result from the inhibition of NO production and the reduc… [ouci.dntb.gov.ua]
- 9. Frontiers | Troxerutin suppress inflammation response and oxidative stress in jellyfish dermatitis by activating Nrf2/HO-1 signaling pathway [frontiersin.org]
- 10. Anticancer and cytotoxic effects of troxerutin on HeLa cell line: an in-vitro model of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troxerutin with copper generates oxidative stress in cancer cells: Its possible chemotherapeutic mechanism against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Assessing the Antioxidant Capacity of 3',4',7-Tri(hydroxyethyl)quercetin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quercetin, a naturally occurring flavonoid, is renowned for its potent antioxidant properties.[1] Its derivatives are often synthesized to enhance bioavailability or modulate activity. 3',4',7-Tri(hydroxyethyl)quercetin is a synthetic derivative of quercetin. Assessing its antioxidant capacity is crucial for understanding its potential therapeutic applications in conditions associated with oxidative stress. This document provides detailed protocols for evaluating the antioxidant capacity of this compound using common and robust in vitro assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.
Quercetin exerts its antioxidant effects through various mechanisms, including scavenging free radicals, chelating transition metal ions, and modulating signaling pathways that regulate endogenous antioxidant systems.[2][3][4] By donating hydrogen atoms from its hydroxyl groups, quercetin can neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cellular components like DNA, lipids, and proteins.[1][5]
Signaling Pathways in Quercetin's Antioxidant Activity
Quercetin is known to modulate several signaling pathways to enhance the body's antioxidant defenses.[2] It can influence the expression and activity of antioxidant enzymes by interacting with pathways such as the Nrf2-Keap1 pathway and by modulating the activity of kinases like AMPK and MAPKs.[2][3]
Caption: General antioxidant signaling pathway influenced by quercetin derivatives.
Experimental Workflow
The general workflow for assessing the antioxidant capacity of a compound involves sample preparation, execution of various antioxidant assays in parallel, data acquisition, and comparative analysis.
Caption: General experimental workflow for antioxidant capacity assessment.
Detailed Experimental Protocols
For each assay, it is recommended to use a positive control such as Quercetin, Trolox, or Ascorbic Acid for comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at ~517 nm.[6][7]
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive Control (e.g., Quercetin, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[6] Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Prepare a series of dilutions from the stock solution (e.g., 10 to 500 µg/mL).[8] Prepare similar dilutions for the positive control.
-
Assay:
-
In a 96-well plate, add 100 µL of each sample dilution or standard to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[6]
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the sample dilution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (A_blank - (A_sample - A_neg_control)) / A_blank ] * 100 Where:
-
A_blank is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
A_neg_control is the absorbance of the sample without DPPH.
-
-
Plot the % RSA against the concentration of the sample and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore which is reduced by the antioxidant to the colorless ABTS, and the change in absorbance is measured at ~734 nm.[10][11]
Materials and Reagents:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Positive Control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Working Solution Preparation:
-
Before use, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound and Trolox (standard) in the appropriate solvent.
-
Assay:
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.[10]
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the ABTS•+ solution without the sample.
-
Create a standard curve by plotting the percentage of inhibition versus the concentration of Trolox.
-
Express the antioxidant capacity of the sample as Trolox Equivalent Antioxidant Capacity (TEAC), typically in µM Trolox equivalents per µM or µg/mL of the sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH.[13][14] The change in absorbance is monitored at ~593 nm.[15]
Materials and Reagents:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Standard: Ferrous sulfate (FeSO₄·7H₂O) or Trolox
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Sample and Standard Preparation: Prepare serial dilutions of the sample and a standard (e.g., FeSO₄ from 100 to 1000 µM).
-
Assay:
-
In a 96-well plate, add 10 µL of the sample, standard, or blank (solvent) to different wells.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.[13]
-
-
Incubation and Measurement:
-
Calculation:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the sample from the standard curve and express it as µM Fe²⁺ equivalents per µM or µg/mL of the sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[17][18] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[19]
Materials and Reagents:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Standard: Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Assay:
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette.[19]
-
Immediately place the plate in the fluorescence reader pre-set to 37°C.
-
Measure the fluorescence kinetically every 1-2 minutes for at least 60 minutes, using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[17][20]
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank.
-
Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the ORAC value of the sample from the standard curve and express the results as µM Trolox equivalents (TE) per µM or µg/mL of the sample.
-
Data Presentation
The antioxidant capacity of this compound should be compared against a well-known standard antioxidant. The results can be summarized in the following table:
| Assay Type | Parameter | This compound | Standard (e.g., Quercetin) | Standard (e.g., Trolox) |
| DPPH Assay | IC50 (µg/mL or µM) | Value ± SD | Value ± SD | Value ± SD |
| ABTS Assay | TEAC (µM TE/µM) | Value ± SD | Value ± SD | 1.0 (by definition) |
| FRAP Assay | FRAP Value (µM Fe²⁺/µM) | Value ± SD | Value ± SD | Value ± SD |
| ORAC Assay | ORAC Value (µM TE/µM) | Value ± SD | Value ± SD | 1.0 (by definition) |
TEAC = Trolox Equivalent Antioxidant Capacity; TE = Trolox Equivalents. Values should be presented as mean ± standard deviation (SD) from at least three independent experiments.
Conclusion
This document provides a comprehensive set of protocols for assessing the antioxidant capacity of this compound. Due to the different mechanisms underlying each assay (e.g., hydrogen atom transfer vs. electron transfer), it is crucial to use a battery of tests to obtain a complete antioxidant profile of the compound.[21] The data generated will be valuable for researchers, scientists, and drug development professionals in evaluating the potential of this quercetin derivative as a therapeutic agent for diseases related to oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Quercetin: Chemistry, Antioxidant Properties, and Bioavailability — Journal of Young Investigators [jyi.org]
- 5. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. mdpi.com [mdpi.com]
- 8. nehu.ac.in [nehu.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. ABTS radical scavenging assay [bio-protocol.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Nanoformulations of 3',4',7-Tri(hydroxyethyl)quercetin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of nanoformulations for the delivery of 3',4',7-Tri(hydroxyethyl)quercetin. Given the limited specific data on this quercetin derivative, the following protocols are largely based on established methods for the parent compound, quercetin, and other flavonoids. Researchers should consider these as a starting point, with the understanding that optimization will be necessary for this specific molecule.
Introduction to this compound and the Rationale for Nanoformulation
This compound is a hydroxyethylated derivative of quercetin, a well-known flavonoid with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Quercetin itself, however, suffers from poor aqueous solubility and low bioavailability, which significantly limits its therapeutic potential.[1][3] Chemical modifications, such as hydroxyethylation, are often employed to improve the solubility and bioavailability of parent compounds.[1] Despite this, nanoformulation remains a key strategy to further enhance its delivery, protect it from degradation, and potentially target it to specific sites of action.[4][5][6]
Nanoformulations can offer several advantages for the delivery of this compound:
-
Improved Solubility and Bioavailability: Encapsulation within nanoparticles can significantly increase the aqueous dispersibility of poorly soluble compounds.[3][5]
-
Enhanced Stability: The nano-carrier protects the encapsulated compound from enzymatic degradation and unfavorable pH conditions.[5][6]
-
Controlled and Sustained Release: The release of the drug can be modulated by the composition and structure of the nanoparticle, leading to a prolonged therapeutic effect.[1]
-
Targeted Delivery: Nanoparticles can be functionalized with targeting ligands to direct the drug to specific cells or tissues, increasing efficacy and reducing off-target effects.[4]
Physicochemical Properties and Considerations
While specific data for this compound is scarce, the properties of quercetin provide a baseline for formulation development. The addition of hydroxyethyl groups is expected to increase the hydrophilicity of the molecule compared to quercetin.
Table 1: Physicochemical Properties of Quercetin (for reference)
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₇ | [3] |
| Molecular Weight | 302.24 g/mol | [3] |
| Water Solubility | <0.1 g/100 mL at 21 °C | [3] |
| Melting Point | 314–317 °C | [3] |
| LogP | 1.989 (estimated) | [3] |
Recommended Nanoformulation Approaches
Several types of nanoparticles have been successfully used for flavonoid delivery and can be adapted for this compound. The choice of nano-carrier will depend on the desired route of administration, release profile, and targeting strategy.
Table 2: Overview of Nanoformulation Strategies for Flavonoids
| Nanoformulation Type | Description | Key Advantages |
| Lipid-Based Nanocarriers | ||
| Liposomes | Vesicles composed of one or more lipid bilayers. | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs.[1] |
| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids. | High stability, controlled release, potential for oral delivery.[5] |
| Nanostructured Lipid Carriers (NLCs) | A blend of solid and liquid lipids, creating an imperfect crystal structure. | Higher drug loading capacity and reduced drug expulsion compared to SLNs.[1] |
| Polymer-Based Nanocarriers | ||
| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers like PLGA, PLA, or chitosan. | High stability, sustained release, and tunable properties.[6] |
| Micelles | Self-assembling core-shell structures formed by amphiphilic polymers. | Small size, can solubilize hydrophobic drugs in their core.[1] |
| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water. | Biocompatible, can be used for topical and localized delivery.[6] |
| Other Systems | ||
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanoscale. | High drug loading capacity, good stability.[1] |
| Niosomes | Non-ionic surfactant-based vesicles. | Lower cost and higher stability compared to liposomes.[1] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of two common types of nanoformulations: polymeric nanoparticles and liposomes.
Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles by Nanoprecipitation
The nanoprecipitation method is a simple and reproducible technique for preparing polymeric nanoparticles.[6]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (select a suitable ratio, e.g., 50:50)
-
Acetone (or other suitable organic solvent like tetrahydrofuran)
-
Poly(vinyl alcohol) (PVA) (or other suitable surfactant like Poloxamer 188)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a minimal amount of acetone (e.g., 5 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. An immediate formation of a milky nanoparticle suspension should be observed.
-
Solvent Evaporation: Continue stirring for 2-4 hours at room temperature to allow for the complete evaporation of the organic solvent. Alternatively, use a rotary evaporator at reduced pressure.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing step twice to remove excess surfactant and unencapsulated drug.
-
Final Product: Resuspend the final nanoparticle pellet in a suitable aqueous buffer or deionized water for characterization or lyophilize for long-term storage (with a cryoprotectant like trehalose).
Protocol 2: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
This is a widely used method for preparing liposomes.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipids
-
Cholesterol
-
Chloroform and Methanol (or another suitable organic solvent mixture)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Lipid Film Formation: Dissolve SPC (e.g., 100 mg), cholesterol (e.g., 25 mg), and this compound (e.g., 10 mg) in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. A thin, dry lipid film will form on the inner wall of the flask.
-
Hydration: Add PBS (pH 7.4) to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To obtain smaller unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.
-
Size Homogenization (Extrusion - Optional): For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.
-
Purification: Remove unencapsulated drug by dialysis, gel filtration chromatography, or ultracentrifugation.
-
Storage: Store the final liposomal formulation at 4°C.
Characterization of Nanoformulations
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the nanoformulations.
Table 3: Key Characterization Parameters and Recommended Techniques
| Parameter | Technique | Purpose | Typical Values for Flavonoid Nanoformulations |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average size and size distribution of the nanoparticles. | 50 - 300 nm, PDI < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the nanoparticles, indicating their stability in suspension. | ± 20-30 mV for good stability |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Visualizes the shape and surface characteristics of the nanoparticles. | Spherical, uniform |
| Encapsulation Efficiency (EE) and Drug Loading (DL) | UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of drug encapsulated within the nanoparticles. | EE: > 70%, DL: 1-10% |
| In Vitro Drug Release | Dialysis Bag Method | Studies the release profile of the drug from the nanoparticles over time in a simulated physiological environment. | Biphasic release: initial burst followed by sustained release |
| Physical Stability | DLS and Zeta Potential measurements over time | Assesses the stability of the nanoformulation during storage. | Minimal changes in size, PDI, and zeta potential |
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
-
Separate Free Drug: Centrifuge a known amount of the nanoformulation suspension. The supernatant will contain the unencapsulated (free) drug.
-
Quantify Free Drug: Measure the concentration of this compound in the supernatant using a validated UV-Vis spectrophotometry or HPLC method.
-
Calculate Encapsulation Efficiency (EE): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Calculate Drug Loading (DL): DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the development and characterization of this compound nanoformulations.
Caption: A generalized workflow for the development and evaluation of this compound nanoformulations.
Signaling Pathway
Quercetin is known to modulate several key signaling pathways involved in inflammation and cancer. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is a common target of quercetin. It is plausible that this compound retains this activity.
Caption: Proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Conclusion
The development of nanoformulations for this compound holds significant promise for enhancing its therapeutic potential. The protocols and information provided herein offer a solid foundation for researchers to begin their formulation development and characterization studies. It is crucial to reiterate that due to the limited data on this specific derivative, a systematic approach to formulation optimization and a thorough characterization of the final product are essential for successful development.
References
- 1. researchgate.net [researchgate.net]
- 2. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin | 117-39-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, characterization and systemic application of self-assembled hydroxyethyl starch nanoparticles-loaded flavonoid Morin for hyperuricemia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3',4',7-Tri(hydroxyethyl)quercetin as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4',7-Tri(hydroxyethyl)quercetin, a derivative of the naturally occurring flavonoid quercetin, is a key compound in pharmaceutical analysis, particularly in the quality control of Troxerutin formulations where it is a known degradation product.[1] Its use as an analytical standard is crucial for the accurate quantification and stability assessment of related flavonoid compounds. The introduction of hydroxyethyl groups enhances the water solubility of quercetin, making it suitable for analysis in aqueous-based chromatographic systems.[2]
These application notes provide detailed protocols for the synthesis, purification, characterization, and use of this compound as an analytical standard. The methodologies are based on established principles of flavonoid chemistry and validated analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its parent compound, quercetin, is provided in the table below.
| Property | This compound | Quercetin |
| Molecular Formula | C₂₁H₂₂O₁₀ | C₁₅H₁₀O₇[3] |
| Molecular Weight | 434.39 g/mol | 302.24 g/mol [3] |
| Appearance | Expected to be a yellow to brownish-yellow crystalline solid. | Yellow crystalline solid.[4] |
| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous buffers. | Sparingly soluble in water; soluble in ethanol, DMSO, and dimethyl formamide.[4] |
| UV Maximum (in Methanol) | Expected to be around 256 nm and 370 nm. | λmax: 256, 368 nm.[4] |
| Storage | Store at 2-8°C, protected from light and moisture. | Room temperature, protected from light.[4] |
Synthesis of this compound Analytical Standard
The following is a proposed protocol for the synthesis of this compound, adapted from general methods for flavonoid alkylation.[5] This protocol may require optimization for yield and purity.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Detailed Protocol
-
Reaction Setup: In a round-bottom flask, dissolve quercetin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 4-5 equivalents) to the solution.
-
Alkylation: Add 2-bromoethanol (4-5 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-80°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using HPLC, Mass Spectrometry (MS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.
Application Protocol: HPLC-UV Analysis
This protocol describes the use of the synthesized this compound as an analytical standard for quantification by High-Performance Liquid Chromatography with UV detection. The method is based on a validated procedure for the analysis of Troxerutin and its degradation products.[1]
Analytical Workflow
Caption: Workflow for the quantitative analysis using this compound as an analytical standard.
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Ammonium bicarbonate (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sample containing this compound
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Kinetex EVO C18 (150 x 3 mm, 5 µm) or equivalent.[1] |
| Mobile Phase | Gradient elution with Acetonitrile and 10 mM Ammonium Bicarbonate buffer (pH 9.2).[1] |
| Flow Rate | 1.0 mL/min. |
| Detection | UV at 254 nm. |
| Injection Volume | 10-20 µL. |
| Column Temperature | 25-30°C. |
Protocol Steps
-
Mobile Phase Preparation: Prepare a 10 mM solution of ammonium bicarbonate in water and adjust the pH to 9.2 with a suitable base. Filter and degas both the buffer and acetonitrile.
-
Standard Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in methanol or a suitable solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: Prepare the sample solution by accurately weighing the sample, dissolving it in a suitable solvent, and diluting it to a concentration expected to be within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
System Suitability: Equilibrate the HPLC system with the mobile phase. Perform system suitability tests by injecting a mid-range standard multiple times. The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (typically <2%).
-
Calibration Curve: Inject the calibration standards and record the peak areas. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.
-
Sample Analysis: Inject the prepared sample solutions and record the peak areas for the analyte.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Parameters
The analytical method should be validated according to ICH guidelines. The following table summarizes typical acceptance criteria for key validation parameters.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 over the specified range.[1] |
| Precision (RSD) | Intraday and interday precision RSD ≤ 2%.[1] |
| Accuracy (% Recovery) | Typically between 98-102%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Specificity | The peak for the analyte should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a PDA detector. |
Signaling Pathway Involvement
Quercetin and its derivatives are known to interact with various cellular signaling pathways, primarily due to their antioxidant and anti-inflammatory properties.[2] While the specific pathways modulated by this compound are not extensively studied, it is likely to share some of the activities of its parent compound.
Caption: Potential signaling pathways influenced by quercetin and its derivatives.
Disclaimer: The synthesis protocol provided is a proposed method based on available scientific literature and may require optimization. All laboratory work should be conducted by trained personnel in a suitable facility with appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical and structural characterization of quercetin-beta-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ajol.info [ajol.info]
Application Note & Protocol: A Stability-Indicating LC Method for the Determination of 3',4',7-Tri(hydroxyethyl)quercetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a stability-indicating liquid chromatography (LC) method for the quantitative determination of 3',4',7-Tri(hydroxyethyl)quercetin, a derivative of the natural flavonoid rutin. The developed method is precise, accurate, and specific for the analysis of the compound in the presence of its degradation products. This protocol outlines the procedures for forced degradation studies, method development, and validation in accordance with the International Council for Harmonisation (ICH) guidelines. The method is suitable for routine quality control and stability testing of this compound in bulk drug substance and pharmaceutical formulations.
Introduction
This compound is a semisynthetic derivative of rutin, a naturally occurring flavonoid known for its antioxidant and anti-inflammatory properties. As with any active pharmaceutical ingredient (API), establishing its stability profile is a critical aspect of drug development and quality control. A stability-indicating analytical method is essential to resolve the API from any potential degradation products that may form under various environmental conditions, thus ensuring the safety and efficacy of the final drug product. This application note provides a comprehensive protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound.
Experimental Workflow
Caption: Workflow for the development and validation of a stability-indicating LC method.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium bicarbonate (analytical grade)
-
Hydrochloric acid (HCl, analytical grade)
-
Sodium hydroxide (NaOH, analytical grade)
-
Hydrogen peroxide (H₂O₂, 30%, analytical grade)
-
Water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Phenomenex Kinetex EVO C18 (150 x 3.0 mm, 5 µm) or equivalent.[1]
-
Mobile Phase:
-
A: 10 mM Ammonium bicarbonate buffer, pH 9.2
-
B: Acetonitrile
-
-
Gradient Elution: A gradient elution program should be optimized to ensure separation of the main peak from all degradation products. A starting point could be:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of this compound (a wavelength around 254 nm or 350 nm is expected for flavonoids).
-
Injection Volume: 10 µL
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the standard stock solution to 50.0 mL with the mobile phase initial composition.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the method.[2] The goal is to achieve 5-20% degradation of the active substance.[2]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Heat at 70°C for a specified duration (e.g., 2 hours).[3] Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with mobile phase.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for a specified duration (e.g., 30 minutes). Neutralize with 1 mL of 0.1 N HCl and dilute to 10 mL with mobile phase. Flavonoids are often sensitive to alkaline conditions.[4]
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for a specified duration (e.g., 4 hours). Dilute to 10 mL with mobile phase.
-
Thermal Degradation: Place the solid reference standard in a hot air oven at 70°C for 24 hours.[3] Dissolve a known amount in methanol to prepare a 100 µg/mL solution.
-
Photolytic Degradation: Expose the standard solution (100 µg/mL) to UV light (254 nm) and fluorescent light for a specified duration, as per ICH Q1B guidelines.
Analyze all stressed samples, along with an unstressed control sample, using the developed LC method. The peak purity of the this compound peak in the chromatograms of the stressed samples should be evaluated using a PDA detector.
Potential Degradation Pathway
References
- 1. Troxerutin, a mixture of O-hydroxyethyl derivatives of the natural flavonoid rutin: Chemical stability and analytical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Application Notes and Protocols for In Vitro Skin Permeation Studies with 3',4',7-Tri(hydroxyethyl)quercetin (Troxerutin)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies of 3',4',7-Tri(hydroxyethyl)quercetin, a trihydroxyethylated derivative of rutin, also known as Troxerutin. This document is intended to guide researchers in the pharmaceutical and cosmetic industries in designing and executing robust experiments to evaluate the dermal and transdermal delivery of this active ingredient.
Introduction
This compound (Troxerutin) is a flavonoid known for its vasoprotective and antioxidant properties. It is commonly used in topical formulations to manage conditions such as venous insufficiency and capillary fragility.[1] Understanding the skin permeation profile of Troxerutin is crucial for optimizing formulation strategies to ensure its delivery to the target skin layers or systemic circulation. In vitro skin permeation studies are essential tools for this purpose, offering a reliable and ethical alternative to in vivo testing.[2] These studies help in screening formulations, evaluating the effect of penetration enhancers, and understanding the mechanism of dermal absorption.[1][3]
Experimental Overview
The in vitro skin permeation of Troxerutin is typically evaluated using Franz diffusion cells with an appropriate skin model, most commonly excised animal skin (e.g., porcine) or human cadaver skin.[1] The core principle involves applying a formulation containing Troxerutin to the outer surface of the skin (stratum corneum) and measuring its appearance in a receptor fluid bathing the dermal side of the skin over time.[4][5]
Quantitative Data Summary
The following table summarizes key permeation parameters for Troxerutin from a study that developed a topical gel formulation. This data is presented to provide a reference for expected outcomes and for comparison with new formulations.
| Formulation Description | Permeation Coefficient (Kp) x 10⁻³ (cm/h) | Enhancement Ratio (ER) | Reference |
| 3% Troxerutin in a simple aqueous gel | Not explicitly stated, used as baseline | 1.00 | [1] |
| 3% Troxerutin + 7% Phosphatidylcholine in a gel | Not explicitly stated | 4.86 | [1] |
| 3% Troxerutin + 7% Phosphatidylcholine + Chenodeoxycholic acid in a gel | Similar to the formulation without chenodeoxycholic acid (P < 0.05) | Not explicitly stated | [1] |
| 3% Troxerutin + 7% Phosphatidylcholine + Diethylene glycol monoethyl ether (Transcutol) in a gel | Similar to the formulation without Transcutol (P < 0.05) | Not explicitly stated | [1] |
Note: The study highlighted that the formulation containing phosphatidylcholine significantly enhanced the permeation of Troxerutin compared to a simple aqueous gel. The addition of other enhancers like chenodeoxycholic acid and Transcutol did not produce a statistically significant further increase in permeation.[1]
Detailed Experimental Protocols
This section provides a step-by-step protocol for conducting an in vitro skin permeation study of Troxerutin.
Materials and Equipment
-
Skin Model: Full-thickness porcine ear skin is a suitable and readily available model that closely mimics human skin.[1] Human cadaver skin can also be used if ethically sourced.
-
Franz Diffusion Cells: Vertical static Franz diffusion cells are commonly used.[1]
-
Receptor Fluid: A mixture of ethanol and phosphate-buffered saline (PBS) can be used to ensure sink conditions, especially for poorly water-soluble compounds.
-
Troxerutin Formulation: The test formulation (e.g., gel, cream, ointment) containing a known concentration of Troxerutin.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) for the quantification of Troxerutin.[1]
-
Standard Laboratory Equipment: Magnetic stirrers, water bath, syringes, vials, membrane filters, etc.
Experimental Workflow Diagram
Caption: Workflow for in vitro skin permeation study of Troxerutin.
Step-by-Step Protocol
-
Skin Preparation:
-
Excise full-thickness skin from the porcine ear.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
The skin can be used fresh or stored frozen until use. If frozen, thaw at room temperature before the experiment.
-
-
Franz Diffusion Cell Setup:
-
Assemble the Franz diffusion cells.
-
Fill the receptor chamber with the prepared receptor fluid (e.g., ethanol:PBS mixture). Ensure no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber and maintain constant stirring.
-
Mount the prepared skin section between the donor and receptor chambers, with the stratum corneum facing the donor chamber.
-
Maintain the temperature of the receptor fluid at 32 ± 1 °C to simulate physiological skin surface temperature.
-
-
Application of Formulation:
-
Accurately weigh and apply a finite dose of the Troxerutin formulation to the surface of the skin in the donor chamber.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.
-
-
Sample Analysis:
-
Filter the collected samples through a suitable membrane filter (e.g., 0.45 µm).
-
Analyze the concentration of Troxerutin in the filtered samples using a validated HPLC method.[1]
-
-
Data Analysis:
-
Calculate the cumulative amount of Troxerutin permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) using the following equation: Kp = Jss / Cd Where:
-
Jss is the steady-state flux.
-
Cd is the concentration of Troxerutin in the donor formulation.
-
-
If comparing formulations, calculate the Enhancement Ratio (ER) by dividing the Kp of the test formulation by the Kp of a control formulation.[1]
-
Signaling Pathways
Currently, the available literature on the in vitro skin permeation of Troxerutin does not delve into specific signaling pathways directly related to its transport across the skin barrier. The primary mechanism of permeation is understood to be passive diffusion through the stratum corneum. However, Troxerutin is known to interact with various biological pathways once it reaches viable skin layers, primarily related to its anti-inflammatory and antioxidant effects. For instance, it can inhibit the activation of Transient Receptor Potential Vanilloid 1 (TRPV1), which is associated with skin sensitivity and irritation.[6][7]
TRPV1 Inhibition Pathway
Caption: Simplified diagram of Troxerutin's inhibitory effect on the TRPV1 pathway.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals working with this compound. By following these guidelines, it is possible to generate reliable and reproducible in vitro skin permeation data, which is essential for the development of effective topical and transdermal formulations. Further research could explore the influence of different vehicle compositions and the use of more advanced skin models to gain deeper insights into the dermal delivery of this promising active ingredient.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting techniques to evaluate drug permeation through skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of the soothing effects of troxerutin in alleviating skin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Enzyme Inhibition by 3',4',7-Tri(hydroxyethyl)quercetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4',7-Tri(hydroxyethyl)quercetin is a synthetic derivative of the naturally occurring flavonoid, quercetin. Flavonoids are a class of polyphenolic compounds widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties. The hydroxyethyl modifications on the quercetin backbone can alter its solubility, bioavailability, and pharmacological activity, making it a compound of interest for therapeutic development.
These application notes provide detailed protocols for cell-free assays to determine the inhibitory potential of this compound against several key enzymes implicated in physiological and pathological processes. While direct experimental data for this compound is limited, data for its glycosidic precursor, Troxerutin (3',4',7-Tris(2-hydroxyethyl)rutin), suggests potential inhibitory activity against enzymes such as elastase. It is hypothesized that the aglycone, this compound, may exhibit similar or enhanced inhibitory effects.
The following protocols for Hyaluronidase, Xanthine Oxidase, and Cyclooxygenase (COX) inhibition assays are provided as they represent common targets for flavonoids and are relevant to the potential anti-inflammatory and antioxidant effects of this compound.
Data Presentation
Note: The following table summarizes the inhibitory activity of Troxerutin, the glycosidic precursor of this compound. It is anticipated that this compound will exhibit comparable or potentially more potent activity. Experimental determination of IC50 values for this compound is recommended.
| Compound | Target Enzyme | IC50 Value | Reference |
| Troxerutin | Human Neutrophil Elastase | 11.5 µM | [1] |
Experimental Protocols
Hyaluronidase Inhibition Assay
Principle: This assay measures the ability of an inhibitor to prevent the enzymatic degradation of hyaluronic acid by hyaluronidase. The remaining hyaluronic acid is then precipitated, and the turbidity of the solution is measured.
Materials:
-
Hyaluronidase from bovine testes
-
Hyaluronic acid sodium salt
-
This compound
-
Phosphate buffer (0.1 M, pH 7.0)
-
Cetyltrimethylammonium bromide (CTAB) in 2.5% NaOH
-
96-well microplate reader
-
Quercetin (as a positive control)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control (Quercetin) in phosphate buffer.
-
In a 96-well plate, add 20 µL of hyaluronidase solution (10 U/mL in buffer).
-
Add 20 µL of the test compound or positive control at various concentrations.
-
Incubate the plate at 37°C for 20 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of hyaluronic acid solution (0.5 mg/mL in buffer).
-
Incubate the reaction mixture at 37°C for 40 minutes.
-
Stop the reaction by adding 200 µL of CTAB solution.
-
Measure the absorbance at 400 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the enzyme without inhibitor and A_sample is the absorbance with the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Xanthine Oxidase Inhibition Assay
Principle: This assay determines the inhibitory effect of a compound on xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
This compound
-
Phosphate buffer (0.1 M, pH 7.5)
-
96-well UV-compatible microplate
-
Microplate reader with UV capabilities
-
Allopurinol (as a positive control)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control (Allopurinol) in phosphate buffer.
-
In a UV-compatible 96-well plate, add 50 µL of the test compound or positive control at various concentrations.
-
Add 50 µL of xanthine solution (0.15 mM in buffer).
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of xanthine oxidase solution (0.1 U/mL in buffer).
-
Immediately measure the absorbance at 295 nm at regular intervals for 5-10 minutes using a microplate reader.
-
The rate of uric acid formation is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Where Rate_control is the reaction rate without the inhibitor and Rate_sample is the reaction rate with the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
This compound
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
-
Indomethacin (for COX-1) and Celecoxib (for COX-2) as positive controls
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive controls in Tris-HCl buffer.
-
In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Add 10 µL of the test compound or positive control at various concentrations.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of TMPD solution followed by 20 µL of arachidonic acid solution.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 590 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the enzyme without inhibitor and A_sample is the absorbance with the inhibitor.
-
Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: General workflow for a cell-free enzyme inhibition assay.
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
References
Troubleshooting & Optimization
Technical Support Center: 3',4',7-Tri(hydroxyethyl)quercetin (THEQ) Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of 3',4',7-Tri(hydroxyethyl)quercetin (THEQ), also known as Troxerutin.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THEQ) and why is its aqueous solubility a concern?
A1: this compound, a trihydroxyethylated derivative of the natural bioflavonoid rutin, is also known as Troxerutin or Vitamin P4.[1][2] It is recognized for a variety of pharmacological effects, including antioxidant, anti-inflammatory, and vasoprotective properties.[3][4] Although it is considered to have high water solubility compared to its parent compound, quercetin, optimizing its solubility is crucial for consistent and effective formulation in aqueous media for various applications, including oral and topical delivery systems.[5][6] Enhancing its solubility can improve bioavailability and therapeutic efficacy.[7]
Q2: What is the reported aqueous solubility of THEQ (Troxerutin)?
A2: The aqueous solubility of THEQ can vary based on the specific conditions such as pH and temperature. The reported solubility in PBS (pH 7.2) is approximately 1 mg/mL.[8] In another source, the solubility in water is stated as 100 mg/mL, though the conditions are not specified.[9] It is freely soluble in water but practically insoluble in methylene chloride and only slightly soluble in ethanol. For research purposes, it is often dissolved in organic solvents like DMSO and dimethylformamide at concentrations of around 30 mg/mL before further dilution in aqueous buffers.[8]
Q3: What are the primary strategies for improving the aqueous solubility of THEQ?
A3: Several formulation strategies can be employed to enhance the aqueous solubility and dissolution rate of THEQ and other poorly soluble flavonoids. These include:
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the hydrophobic parts of the THEQ molecule, thereby increasing its solubility in water.
-
Solid Dispersions: Dispersing THEQ in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can lead to enhanced solubility and dissolution. This includes techniques like creating solid lipid nanoparticles (SLNs).[10][11]
-
Microemulsions: Formulating THEQ into water-in-oil or oil-in-water microemulsions can significantly improve its oral bioavailability by enhancing intestinal absorption.[6][7]
-
Use of Co-solvents and Surfactants: The addition of co-solvents (e.g., ethanol, propylene glycol) and surfactants can improve the solubilization of THEQ in aqueous solutions.
Q4: How can I determine the concentration of THEQ in my experimental solutions?
A4: The concentration of THEQ can be reliably measured using analytical techniques such as UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).[12][13][14] For UV-Vis spectrophotometry, THEQ exhibits maximum absorbance at approximately 348 nm in 0.1M acetic acid.[12] RP-HPLC methods have been developed using a mobile phase such as a mixture of phosphate buffer, acetonitrile, and methanol, with detection at 254 nm.[13]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| THEQ precipitates out of my aqueous solution. | The concentration of THEQ exceeds its solubility limit under the current conditions (e.g., pH, temperature, ionic strength). | 1. Adjust pH: The solubility of flavonoids can be pH-dependent. Experiment with different buffer systems to find the optimal pH for THEQ solubility.[15] 2. Increase Temperature: Solubility of THEQ generally increases with temperature.[16] However, be cautious of potential degradation at elevated temperatures. 3. Use a Co-solvent: Add a water-miscible organic solvent like ethanol or propylene glycol to the aqueous solution. 4. Employ a Solubilization Technique: Utilize methods described in the FAQs, such as complexation with cyclodextrins or creating a solid dispersion. |
| Low bioavailability observed in in vivo studies despite achieving solubility in vitro. | Poor membrane permeability or degradation in the gastrointestinal tract. | 1. Formulate as a Microemulsion: A water-in-oil microemulsion has been shown to significantly enhance the intestinal absorption of THEQ.[7] 2. Develop Nanoparticle Formulations: Solid lipid nanoparticles can protect the drug from degradation and improve its absorption profile.[11] 3. Incorporate Permeation Enhancers: For topical formulations, the addition of permeation enhancers can improve skin absorption.[17] |
| Inconsistent results in solubility enhancement experiments. | Variability in experimental parameters or instability of the formulation. | 1. Standardize Protocols: Ensure consistent parameters such as temperature, pH, mixing speed, and time. 2. Characterize Formulations: Use techniques like Dynamic Light Scattering (for nanoparticles) or Differential Scanning Calorimetry (for solid dispersions) to ensure formulation consistency.[11][18] 3. Assess Stability: Conduct stability studies of your formulation under relevant storage conditions. Aqueous solutions of THEQ are not recommended to be stored for more than one day.[8] |
Quantitative Data on Solubility
Table 1: Solubility of THEQ (Troxerutin) in Various Solvents
| Solvent | Solubility | Reference |
| Water | 100 mg/mL | [9] |
| PBS (pH 7.2) | ~1 mg/mL | [8] |
| DMSO | ~30 mg/mL | [8] |
| Dimethyl formamide (DMF) | ~30 mg/mL | [8] |
| Ethanol | Insoluble | [9] |
Table 2: Examples of Solubility Enhancement for Quercetin (a related flavonoid)
| Method | Carrier/System | Fold Increase in Solubility | Reference |
| Solid Dispersion | Polyethylene glycol (PEG) 6000 & Pluronic F 127 | 5.54 | [19] |
| Solid Dispersion | Hydroxypropyl methyl cellulose (HPMC) | Significant increase (qualitative) | [18] |
| Complexation | Sulfobutyl ether-β-cyclodextrin (SBE-βCD) | Highest among tested cyclodextrins | [19] |
| Nanoparticles | Evaporative precipitation of nanosuspension | Significant improvement in dissolution | [12] |
Experimental Protocols
Protocol 1: Preparation of a THEQ-Cyclodextrin Inclusion Complex by Freeze-Drying
This protocol is a general guideline for forming an inclusion complex between THEQ and a cyclodextrin derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound (THEQ)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Molar Ratio Determination: Determine the desired molar ratio of THEQ to HP-β-CD (e.g., 1:1 or 1:2).
-
Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water with constant stirring until the solution is clear.
-
Addition of THEQ: Gradually add the calculated amount of THEQ to the HP-β-CD solution while maintaining vigorous stirring.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
Freezing: Freeze the resulting aqueous solution at a temperature of -20°C or lower until it is completely solid.
-
Lyophilization: Transfer the frozen sample to a freeze-dryer and lyophilize until all the water has been removed, resulting in a dry powder of the THEQ-HP-β-CD inclusion complex.
-
Characterization: The formation of the inclusion complex can be confirmed by analytical techniques such as DSC, FTIR, and NMR spectroscopy.[20]
Protocol 2: Preparation of THEQ Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
This protocol is adapted from methods used for formulating lipid nanoparticles with flavonoids.[11]
Materials:
-
THEQ
-
Solid lipid (e.g., Glyceryl behenate)
-
Surfactant (e.g., Tween-80)
-
Co-surfactant/Stabilizer (e.g., Soy lecithin)
-
Ethanol
-
Distilled water
-
High-shear homogenizer
-
Ultrasonicator (probe or bath)
Procedure:
-
Preparation of the Lipid Phase: Dissolve THEQ, the solid lipid (e.g., glyceryl behenate), and the stabilizer (e.g., soy lecithin) in ethanol. Heat this mixture to approximately 70-75°C to ensure complete dissolution and melting of the lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Tween-80) in distilled water and heat it to the same temperature as the lipid phase (70-75°C).
-
Formation of the Primary Emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer at a high speed (e.g., 10,000 rpm) for about 10-15 minutes. This will form a coarse oil-in-water emulsion.
-
Nanosizing: Subject the resulting pre-emulsion to ultrasonication to reduce the droplet size to the nanometer range. The duration and power of sonication will need to be optimized for the specific formulation.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will solidify, forming the solid lipid nanoparticles with THEQ entrapped within.
-
Purification and Storage: The SLN dispersion can be purified from excess surfactant and unentrapped drug by methods like centrifugation or dialysis. Store the final SLN dispersion at 4°C.
-
Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument. The entrapment efficiency can be determined by separating the nanoparticles from the aqueous phase and quantifying the amount of free THEQ in the supernatant.[11][18]
Visualizations
Signaling Pathway
Caption: PI3K/AKT/HIF-1α signaling pathway activated by Troxerutin.
Experimental Workflow
Caption: Workflow for enhancing the solubility of THEQ.
Troubleshooting Logic
Caption: Troubleshooting decision tree for THEQ solubility issues.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Troxerutin used for? [synapse.patsnap.com]
- 5. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and in vitro-in vivo evaluation of a water-in-oil microemulsion formulation for the oral delivery of troxerutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin [ouci.dntb.gov.ua]
- 11. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin [mdpi.com]
- 12. UV-SPECTROPHOTOMETRIC AND RP-HPLC METHODS FOR THE ESTIMATION OF TROXERUTIN IN BULK AND TABLET FORMULATION - Europub [europub.co.uk]
- 13. scispace.com [scispace.com]
- 14. [HPLC determination of troxerutin in plasma and urine following oral administration in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3',4',7-Tri(hydroxyethyl)quercetin (Troxerutin) Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 3',4',7-Tri(hydroxyethyl)quercetin, commonly known as Troxerutin.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Troxerutin?
A1: Troxerutin is a semi-synthetic flavonoid derived from the hydroxyethylation of rutin.[1] The primary synthesis methods involve reacting rutin with an hydroxyethylating agent, such as ethylene oxide, in the presence of a catalyst.[2] Common approaches include:
-
Single-Step Reaction: Direct hydroxyethylation of rutin to produce a mixture of hydroxyethylated derivatives.[2]
-
Multi-Step Reaction: A more controlled process that may involve the protection of certain hydroxyl groups to achieve higher selectivity and purity of the final product.[2] This can include the initial preparation of 7-monoethylolrutin, its purification, and subsequent hydroxyethylation.[2]
Q2: What factors influence the purity and yield of synthesized Troxerutin?
A2: Several factors can significantly impact the purity and yield of Troxerutin:
-
Catalyst: Different catalysts, such as sodium hydroxide, pyridine, or ammoniacal liquor, can influence the reaction rate and the distribution of hydroxyethyl groups.[2]
-
Solvent: The choice of solvent, including water, methanol, or ethanol, affects the solubility of reactants and the reaction environment.[2]
-
Reaction Conditions: Temperature, reaction time, and pH control are critical parameters. For instance, a reaction temperature of 30-50 °C for 4-12 hours is mentioned in one method for the preparation of 7-monoethylolrutin.[2]
-
Purity of Starting Material: The purity of the initial rutin is crucial, as impurities can be carried through the synthesis and complicate purification.[2]
Q3: What are the primary challenges in Troxerutin purification?
A3: The main challenge in Troxerutin purification is the presence of a complex mixture of hydroxyethylated derivatives of rutin.[1] Since rutin has four active hydroxyl groups, various mono-, di-, tri-, and tetrahydroxyethylated compounds can be formed during synthesis.[2] Separating the desired this compound from these closely related impurities can be difficult.[3]
Q4: Which purification techniques are most effective for Troxerutin?
A4: The most common and effective purification methods for Troxerutin are:
-
Crystallization: A traditional method for purification.[3] Recrystallization from solvents like methanol or ethanol can be used to increase purity.[2]
-
Column Chromatography: This is a widely used technique due to its good separation effect.[3] Different types of stationary phases can be employed:
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC): This technique can be used to obtain high-purity Troxerutin, often exceeding 98%.[1]
Troubleshooting Guides
Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Optimize reaction time and temperature. Monitor the reaction progress using HPLC.[2] |
| Suboptimal catalyst or solvent. | Experiment with different catalysts (e.g., sodium hydroxide, pyridine) and solvents (e.g., methanol, ethanol, water) as described in various protocols.[2] | |
| Degradation of the product. | Ensure the reaction temperature is controlled and avoid excessive heating. | |
| Low Purity (High levels of other hydroxyethylated derivatives) | Lack of reaction selectivity. | Consider a multi-step synthesis approach, such as the initial synthesis and purification of 7-monoethylolrutin before further hydroxyethylation.[2] |
| Inappropriate reaction conditions. | Adjust the molar ratio of reactants and control the pH of the reaction mixture. One patent suggests adjusting the pH to 5.0 ± 0.2 after the reaction.[2] | |
| Presence of Unreacted Rutin | Insufficient hydroxyethylating agent or reaction time. | Increase the amount of ethylene oxide or extend the reaction time. Monitor for the disappearance of the starting material by HPLC. |
Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation in Column Chromatography | Incorrect stationary phase or eluent system. | For macroporous resins, screen different types of resins (e.g., varying polarity) to find the one with the best adsorption and desorption characteristics for Troxerutin.[3] For silica gel, optimize the eluent composition. A reported system is acetone–ethyl acetate–water–glacial acetic acid (10:10:3:1, v/v/v/v).[1] |
| Overloading the column. | Reduce the sample load. For SZ-3 resin, an optimal sample volume was found to be 90 mg/g of resin.[4] | |
| Inappropriate elution conditions. | Optimize the eluent concentration and flow rate. For SZ-3 resin, a methanol concentration of 25% was found to be optimal.[4] | |
| Low Recovery Rate | Strong adsorption of the product to the stationary phase. | Adjust the eluent strength to ensure complete desorption. For macroporous resins, a stepwise elution with increasing concentrations of ethanol can be effective.[5] |
| Product precipitation on the column. | Ensure the solubility of the sample in the mobile phase. | |
| Product Crystallizes with Low Purity | Presence of significant impurities that co-crystallize. | Pre-purify the crude product using column chromatography before crystallization.[1] |
| Inappropriate crystallization solvent or conditions. | Experiment with different solvents (e.g., methanol, ethanol, or their aqueous mixtures) and control the cooling rate to promote the formation of pure crystals.[2] |
Quantitative Data Summary
Table 1: Optimized Purification of Troxerutin using SZ-3 Macroporous Resin [3][4]
| Parameter | Optimal Condition | Result |
| Sample Volume | 90 mg/g resin | - |
| Eluent | 25% Methanol | - |
| Temperature | 20 °C | - |
| Outcome | ||
| Purity | - | Increased from 88% to >96% (96.4%) |
| Recovery Rate | - | 39% |
Table 2: Purity of Troxerutin (Z 6000) from Different Synthesis Methods [2]
| Catalyst | Solvent | Reported Purity |
| Ammoniacal liquor | Water | 85.8% |
| Metal base | Water | 92% |
| Sodium hydroxide | - | 87.4% (chromatographic purity) |
| Pyridine | Organic solvent (methanol, ethanol) | 90% |
Experimental Protocols
Protocol 1: Purification of Troxerutin using Macroporous Adsorption Resin (SZ-3)[3]
-
Resin Pre-treatment: Wash the SZ-3 resin with absolute ethanol to remove any impurities and then with ultrapure water until the effluent is clear.
-
Sample Preparation: Dissolve the crude Troxerutin sample in an appropriate aqueous solution.
-
Adsorption: Load the crude Troxerutin solution onto the pre-treated SZ-3 resin column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound substances with a stepwise gradient of methanol in water. Collect fractions and monitor the concentration of Troxerutin using HPLC. A 25% methanol solution is reported to be an effective eluent.
-
Product Recovery: Combine the fractions containing high-purity Troxerutin. Remove the solvent by rotary evaporation at 60°C.
-
Crystallization: Reconstitute the dried product with a small amount of anhydrous methanol, store at 4°C for 24 hours to allow crystallization, and then collect the crystals by filtration under reduced pressure.
-
Drying: Dry the purified crystals at 60°C for 30 minutes.
Protocol 2: Analysis of Troxerutin by HPLC[3]
-
Column: C18 column (4.6 × 250 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (15.6 g/L sodium dihydrogen phosphate, pH adjusted to 4.4) : Acetonitrile = 83:17
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 350 nm
Visualizations
Caption: General experimental workflow for the synthesis and purification of Troxerutin.
Caption: Simplified signaling pathway of Quercetin derivatives in oxidative stress.[6][7][8]
References
- 1. Preparative separation of high-purity troxerutin and related substances from mother liquor of troxerutin by silica gel column chromatography and semi-preparative liquid chromatography [jcps.bjmu.edu.cn]
- 2. CN104177461A - Preparation method of troxerutin - Google Patents [patents.google.com]
- 3. emerald.com [emerald.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
troubleshooting peak asymmetry for 3',4',7-Tri(hydroxyethyl)quercetin in chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 3',4',7-Tri(hydroxyethyl)quercetin. The information is tailored to researchers, scientists, and drug development professionals to help diagnose and resolve peak asymmetry and other chromatographic problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak asymmetry (tailing or fronting) for this compound?
Peak asymmetry for polar phenolic compounds like this compound in reversed-phase chromatography can stem from several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of the analyte, leading to peak tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte's phenolic hydroxyl groups, partial ionization can occur, resulting in broadened or asymmetrical peaks.[1][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[4][5][6]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, particularly for early eluting peaks.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can cause band broadening and peak tailing.[2]
Q2: My peak for this compound is tailing. What should I do first?
Peak tailing is a common issue. A systematic approach to troubleshooting is recommended. Start by identifying whether the tailing affects only the analyte of interest or all peaks in the chromatogram.
Troubleshooting Guide: Peak Tailing
If only the peak for this compound is tailing, it is likely due to chemical interactions with the stationary phase.
Recommended Actions & Experimental Protocols
-
Adjust Mobile Phase pH: The multiple hydroxyl groups on this compound make it susceptible to pH changes.
-
Protocol: Prepare a series of mobile phases with the pH adjusted to be at least 2 units below the pKa of the phenolic hydroxyl groups. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the silanol groups on the stationary phase and reduce secondary interactions.[2] A typical starting point is 0.1% formic acid in both the aqueous and organic mobile phase components.
-
-
Use a Different Column:
-
Protocol: Switch to a column with a different stationary phase chemistry. An end-capped column or a column with a polar-embedded group can shield the residual silanol groups and improve peak shape for polar analytes.[1]
-
-
Add a Competing Base:
-
Protocol: For particularly stubborn tailing with basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can block the active silanol sites.[7] However, be aware that this can alter the selectivity for other compounds in your sample and may not be suitable for all applications, especially LC-MS.
-
If all peaks in the chromatogram are tailing, the issue is likely mechanical or related to the HPLC system.
System Check Protocol
-
Check for Column Voids: A sudden shock or prolonged use at high pressures can create a void at the head of the column.[5]
-
Action: Disconnect the column and inspect the inlet. If a void is visible, the column may need to be replaced.
-
-
Minimize Extra-Column Volume:
-
Action: Ensure all tubing is as short as possible and has a narrow internal diameter. Check all fittings for proper connections to avoid dead volume.[2]
-
-
Flush the Column: Contamination on the column frit or stationary phase can cause peak distortion.
-
Action: Reverse flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants.
-
Troubleshooting Guide: Peak Fronting
Peak fronting, often appearing as a "shark fin" shape, is less common than tailing but can significantly impact quantification.[4]
Recommended Actions & Experimental Protocols
-
Reduce Sample Concentration: The most common cause of peak fronting is column overload.[4][6]
-
Protocol: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, the original sample was too concentrated.
-
-
Decrease Injection Volume:
-
Protocol: Reduce the volume of sample injected onto the column. This has a similar effect to diluting the sample.[5]
-
-
Use a Weaker Sample Solvent:
-
Protocol: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Data Summary
The following table summarizes common chromatographic parameters for the analysis of quercetin and related flavonoids, which can serve as a starting point for method development for this compound.
| Parameter | Typical Conditions for Quercetin Analysis | Reference |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [8][9] |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or 2% acetic acid) | [8][10] |
| Elution | Isocratic or gradient | [8][9] |
| Flow Rate | 0.6 - 1.3 mL/min | [8][10] |
| Detection | UV at approximately 370 nm | [8][9] |
| Column Temp. | 25 - 35 °C | [8][10] |
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting peak asymmetry.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
References
- 1. chromtech.com [chromtech.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 4. youtube.com [youtube.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. i01.yizimg.com [i01.yizimg.com]
- 8. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 3',4',7-Tri(hydroxyethyl)quercetin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the purification of synthetic 3',4',7-Tri(hydroxyethyl)quercetin.
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of this compound in a question-and-answer format.
Q1: My final product is a complex mixture of several spots on TLC/peaks in HPLC, and I cannot isolate the desired compound. What could be the issue?
A1: The synthesis of hydroxyethylated flavonoids like this compound often results in a mixture of products with varying degrees of hydroxyethylation. The reaction of quercetin with ethylene oxide can theoretically produce up to fifteen different hydroxyethylated derivatives.[1] The composition of the final product is highly dependent on the synthetic strategy.[1]
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Possible Cause: Incomplete or non-selective reaction leading to the formation of mono-, di-, tri-, and even tetra-hydroxyethylated quercetin derivatives.
-
Troubleshooting Steps:
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Optimize Reaction Conditions: Carefully control the stoichiometry of reactants, reaction time, and temperature to favor the formation of the desired tri-substituted product. Patent literature for the synthesis of the related compound, troxerutin, suggests that the precise control of the ratio of rutin to sodium hydroxide and water is critical for achieving a high purity product.[2]
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Stepwise Purification: A single purification step may be insufficient. Consider a multi-step approach combining different chromatographic techniques. For instance, an initial separation on a silica gel column could be followed by preparative HPLC for final purification.
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Analytical Method Development: Ensure your analytical HPLC method has sufficient resolution to separate all the components of the mixture. A gradient elution method using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is often effective for separating flavonoid derivatives.[1]
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Q2: I am observing significant degradation of my compound during purification on a silica gel column. How can I prevent this?
A2: Flavonoids, including quercetin and its derivatives, can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.
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Possible Cause: The acidic surface of the silica gel catalyzes the hydrolysis or rearrangement of the hydroxyethyl groups.
-
Troubleshooting Steps:
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Use Deactivated Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column to neutralize the acidic sites.
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Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a bonded-phase silica gel (e.g., diol- or cyano-bonded).
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Alternative Purification Techniques: If degradation persists, explore other purification methods such as preparative thin-layer chromatography (prep-TLC), counter-current chromatography, or recrystallization from a suitable solvent system.
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Q3: My compound appears to be unstable in the purification solvents, leading to low recovery. What should I consider?
A3: The stability of flavonoids is highly dependent on pH and the solvent system used. Quercetin itself is known to be unstable in alkaline conditions.[3]
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Possible Cause: The pH of your solvent system may be promoting the degradation of the hydroxyethylated quercetin.
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Troubleshooting Steps:
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pH Control: Maintain a slightly acidic to neutral pH (around 6-7) in your mobile phase during chromatography. Buffering the aqueous component of the mobile phase can help maintain a stable pH.
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Solvent Selection: Use high-purity solvents and degas them before use to remove dissolved oxygen, which can contribute to oxidative degradation.
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Temperature Control: Perform purification steps at lower temperatures (e.g., in a cold room) to minimize thermal degradation.
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Minimize Exposure Time: Process the samples as quickly as possible to reduce the time the compound is in solution and exposed to potentially destabilizing conditions.
-
Frequently Asked Questions (FAQs)
Synthesis and Impurities
Q: What are the common impurities I should expect in the synthesis of this compound?
A: Besides the desired product, the reaction mixture is likely to contain:
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Unreacted quercetin.
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Mono- and di-hydroxyethylated quercetin derivatives.
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Tetra- and other poly-hydroxyethylated quercetin derivatives.
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Positional isomers of this compound.
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Degradation products, especially if the reaction is carried out under harsh conditions. For instance, in the synthesis of the related troxerutin, di- and tetra-hydroxyethylated products are common impurities.[1][4]
Purification
Q: What is a good starting point for developing an HPLC purification method?
A: A reversed-phase HPLC method is generally a good starting point for the purification of flavonoids.
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Column: A C18 column is a common choice.
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Mobile Phase: A gradient elution with acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and maintain a stable pH. A reported method for a related compound used a gradient of acetonitrile and 10 mM ammonium bicarbonate buffer (pH 9.2), though a lower pH is generally recommended for flavonoid stability.[1]
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Detection: UV detection at a wavelength where quercetin derivatives have strong absorbance, typically around 254 nm or 370 nm.
Q: Can I use recrystallization for purification?
A: Recrystallization can be an effective final purification step if a suitable solvent system is found. It is often a process of trial and error. Solvents to consider, alone or in combination, include:
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Ethanol
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Methanol
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Acetone
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Ethyl acetate
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Water The addition of a non-polar solvent like hexane or heptane to a solution of the compound in a more polar solvent can induce crystallization.
Stability and Storage
Q: How should I store the purified this compound?
A: To ensure long-term stability, the purified compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at a low temperature (-20°C or -80°C). Solutions of the compound, especially in protic solvents, are more prone to degradation and should be prepared fresh whenever possible.
Analytical Characterization
Q: What analytical techniques are essential to confirm the identity and purity of my final product?
A: A combination of techniques is recommended:
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HPLC: To assess purity and quantify the amount of the desired compound.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the hydroxyethyl groups.
Quantitative Data
Table 1: HPLC Method Parameters for Analysis of Related Hydroxyethylated Flavonoids
| Parameter | Condition | Reference |
| Column | Phenomenex Kinetex EVO C18 (150 x 3 mm, 5 µm) | [1] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.2) | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Gradient | Not specified | [1] |
| Flow Rate | Not specified | [1] |
| Detection | UV | [1] |
| Linear Range (triHer) | 20-60 µg/mL | [1] |
| Linear Range (D1) | 5.1-35 µg/mL | [1] |
| Average Recovery (triHer) | 98.8% | [1] |
| Average Recovery (D1) | 97.9% | [1] |
| Intra- and Interday Precision (RSD) | ≤ 2% | [1] |
triHer: 3',4',7-Tri-O-(β-hydroxyethyl)rutin, D1: 3',4',7-Tri-O-(β-hydroxyethyl)quercetin
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from Troxerutin Synthesis)
This protocol is a plausible method based on the synthesis of the structurally related compound, troxerutin.[2][4]
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Dissolution: In a suitable reaction vessel, dissolve quercetin in an aqueous solution of sodium hydroxide. The precise ratio of quercetin to sodium hydroxide and water is a critical parameter to control the degree of hydroxyethylation.[2]
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Reaction: Under a controlled temperature, introduce ethylene oxide to the reaction mixture. The reaction is typically carried out in an autoclave under pressure.
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pH Control: Monitor the pH of the reaction mixture. It has been reported that maintaining the pH in a specific range (e.g., 9.0-10.3) by the addition of a resin can improve the yield of the desired tri-substituted product.[2]
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Quenching: After the reaction is complete, cool the mixture and neutralize it with a suitable acid.
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Extraction: Extract the crude product from the aqueous solution using an organic solvent such as ethyl acetate.
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Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column. To minimize degradation, consider pre-treating the silica with a dilute solution of triethylamine in the eluent and then equilibrating with the starting mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
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Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity should be gradually increased to separate the components based on their polarity.
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Fraction Collection: Collect fractions and monitor the separation by TLC or analytical HPLC.
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Pooling and Concentration: Combine the fractions containing the pure desired product and concentrate under reduced pressure.
Visualizations
Caption: A general workflow for the purification of synthetic this compound.
Caption: Plausible signaling pathways modulated by flavonoids.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. CN1814613A - Method for preparing high-content troxerutin drug - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103113437A - Preparation method of troxerutin - Google Patents [patents.google.com]
- 5. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in bioanalytical assays for 3',4',7-Tri(hydroxyethyl)quercetin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 3',4',7-Tri(hydroxyethyl)quercetin (THQ). THQ is a hydroxyethyl derivative of quercetin and a known degradation product of the vasoprotective agent Troxerutin. Overcoming matrix effects is crucial for the accurate quantification of THQ in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the bioanalysis of this compound (THQ)?
The primary challenges in the bioanalysis of THQ are associated with its physicochemical properties and the complexity of biological matrices. Key issues include:
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Matrix Effects: Biological samples like plasma contain numerous endogenous components (e.g., phospholipids, salts, proteins) that can interfere with the ionization of THQ in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.
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Metabolic Instability: As a derivative of quercetin, THQ may be subject to enzymatic degradation in biological samples, affecting the accuracy of measurements if not handled properly.
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Structural Similarity to Endogenous and Related Compounds: The flavonoid structure of THQ is similar to other dietary flavonoids and their metabolites, which can lead to analytical interferences.
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Availability of Reference Standards: The commercial availability of a certified reference standard for THQ may be limited, which is essential for method development and validation.
Q2: What are the common sample preparation techniques to mitigate matrix effects for THQ analysis in plasma?
Several sample preparation techniques can be employed to reduce matrix effects when analyzing THQ in plasma. The choice of method depends on the required sensitivity and the nature of the interfering components. Common approaches include:
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Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While effective at removing a large portion of proteins, it may not remove other matrix components like phospholipids, which are a significant source of matrix effects.
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Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous plasma sample into an immiscible organic solvent. This technique can provide a cleaner extract than PPT. A common solvent combination for similar compounds is ethyl acetate-isopropanol (95:5, v/v).
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Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte. Reversed-phase SPE cartridges (e.g., C18) are commonly used for flavonoids. The selection of appropriate washing and elution solvents is critical for a clean extract.
Q3: How can I assess the extent of matrix effects in my assay for THQ?
The matrix effect can be evaluated using the post-extraction spike method. This involves comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solution)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. It is recommended to assess the matrix effect using at least six different lots of the biological matrix.
Q4: What type of internal standard (IS) is recommended for the quantitative analysis of THQ?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled THQ). SIL-IS has the same physicochemical properties as the analyte and will co-elute, effectively compensating for matrix effects and variability in extraction and ionization. If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used. For the analysis of the related compound troxerutin, rutin and tramadol have been used as internal standards.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH with additives like formic acid or ammonium acetate. - Reduce the injection volume or sample concentration. - Use a different column chemistry (e.g., a column with end-capping). |
| High Signal Variability (Poor Precision) | - Inconsistent sample preparation. - Significant and variable matrix effects. - Instability of THQ in the matrix or final extract. | - Automate the sample preparation process if possible. - Use a stable isotope-labeled internal standard. - Optimize the sample cleanup procedure (e.g., switch from PPT to SPE). - Investigate the stability of THQ under different storage conditions and add stabilizers if necessary. |
| Low Analyte Recovery | - Inefficient extraction from the biological matrix. - Analyte degradation during sample processing. | - Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE. - Perform extraction at a lower temperature to minimize degradation. - Assess the stability of THQ during the entire sample preparation workflow. |
| Ion Suppression or Enhancement | - Co-elution of matrix components (e.g., phospholipids). - High concentration of salts in the sample. | - Improve chromatographic separation to separate THQ from interfering peaks. - Enhance the sample cleanup procedure to remove specific interfering components (e.g., using a phospholipid removal plate). - Dilute the sample, if sensitivity allows. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the bioanalysis of the related compound, troxerutin, in human plasma using LC-MS/MS. These can serve as a reference for developing and validating a method for THQ.
Table 1: Linearity and Sensitivity of Troxerutin Bioanalytical Methods
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | 0.03125 - 4 | 0.03125 | [1] |
| LC-MS/MS | 0.01 - 10 | 0.01 | [2] |
Table 2: Precision and Accuracy of a Troxerutin Bioanalytical Method
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| LLOQ | 0.03125 | < 12.28 | < 12.28 | Within ±20 | [1] |
| Low QC | 0.0625 | < 12.28 | < 12.28 | Within ±15 | [1] |
| Medium QC | 0.5 | < 12.28 | < 12.28 | Within ±15 | [1] |
| High QC | 3.2 | < 12.28 | < 12.28 | Within ±15 | [1] |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation (PPT)
This protocol is a general procedure that can be adapted for the analysis of THQ in plasma.
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Thaw Plasma Samples: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
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Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
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Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., stable isotope-labeled THQ in methanol) to each plasma sample.
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Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of THQ (Adapted from Troxerutin Methods)
This is a starting point for developing an LC-MS/MS method for THQ. Optimization will be required.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex EVO C18, 150 x 3 mm, 5 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium bicarbonate buffer (pH 9.2) or 0.1% formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: A gradient elution starting with a low percentage of organic phase (e.g., 5% B) and ramping up to a high percentage (e.g., 95% B) over several minutes to elute THQ and then wash the column.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for THQ).
-
Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions for THQ will need to be determined by infusing a standard solution. For reference, a precursor ion for troxerutin (a rutoside of trihydroxyethyl quercetin) is m/z 743.2.[2] The aglycone, THQ, will have a significantly lower mass.
Visualizations
Signaling Pathways Modulated by the Parent Compound, Troxerutin
The following diagrams illustrate the key signaling pathways known to be modulated by troxerutin, the parent compound of which THQ is a derivative. It is plausible that THQ may exert its biological effects through similar mechanisms.
Caption: Troxerutin's antioxidant signaling pathway.
Caption: Troxerutin's anti-inflammatory signaling pathway.
Caption: Troubleshooting workflow for matrix effects.
References
long-term stability and storage conditions for 3',4',7-Tri(hydroxyethyl)quercetin
This technical support center provides guidance on the long-term stability and storage of 3',4',7-Tri(hydroxyethyl)quercetin, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: While specific long-term stability data for this compound is limited, based on the stability of the parent compound, quercetin, and other flavonoids, the following storage conditions are recommended to maximize its shelf-life:
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Temperature: Store under refrigerated temperatures. Some suppliers of similar flavonoid compounds recommend storage at -20°C for long-term stability.
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Atmosphere: Keep the container tightly closed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
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Light: Protect the compound from exposure to light, as flavonoids can be light-sensitive.[1] Store in an amber vial or a light-blocking container.
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Moisture: Store in a dry place to prevent hydrolysis. Consider using a desiccator.
Q2: What is the expected shelf-life of this compound?
A2: The exact shelf-life has not been extensively reported. However, the stability of flavonoids is highly dependent on storage conditions.[2] When stored as a dry solid under the recommended conditions (refrigerated, protected from light and air), the compound is expected to be stable for an extended period. For solutions, the stability is generally lower and depends on the solvent, pH, and storage temperature. It is recommended to prepare solutions fresh or to conduct stability studies for solutions stored for any length of time.
Q3: How does the stability of this compound compare to quercetin?
A3: The hydroxyethyl groups in this compound may alter its stability profile compared to quercetin. While these modifications can sometimes enhance solubility, they may also influence susceptibility to degradation. For instance, studies on the related compound Troxerutin (a mixture of hydroxyethyl derivatives of rutin) show that hydroxyethylated quercetins can be degradation products under certain conditions, such as in an acidic environment.[3][4] This suggests that the stability of the hydroxyethyl ether linkages should be considered.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound have not been fully characterized in publicly available literature. However, based on the structure and studies of similar compounds, potential degradation pathways could involve hydrolysis of the hydroxyethyl groups or oxidation of the flavonoid backbone. A study on Troxerutin identified 3',4',7-Tri-O-(β-hydroxyethyl)quercetin as a degradation product under acidic conditions, indicating the relative stability of this particular structure under those specific stresses.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of compound potency or activity in experiments. | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and air. 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of your stock using an appropriate analytical method like HPLC. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC). | Presence of degradation products or impurities. | 1. Compare the chromatogram to a reference standard if available. 2. Consider performing stress testing (e.g., exposure to acid, base, heat, light) on a sample to identify potential degradation peaks. 3. Re-purify the compound if necessary and possible. |
| Color change of the solid compound or solution. | Oxidation or degradation. Flavonoids can change color upon degradation. | 1. Discard the discolored material if you suspect significant degradation. 2. Ensure future storage is under an inert atmosphere and protected from light. |
| Poor solubility of the compound. | The compound may have degraded into less soluble products, or the chosen solvent is inappropriate. | 1. Verify the identity and purity of the compound. 2. Test a range of pharmaceutically acceptable solvents to find a suitable one. 3. Use sonication or gentle warming to aid dissolution, but be mindful of potential degradation with heat. |
Experimental Protocols & Data
Stability Testing of Flavonoid Derivatives
The stability of flavonoid-containing products is often assessed according to ICH guidelines, which involve long-term testing and stress testing.[2][5]
Comparative Stability of Flavonoids under Stress Conditions
| Compound/Product | Condition | Observation | Reference |
| Flavonoid Herbal Drugs | 25°C / 60% RH (24 months) | No significant changes in the flavonoid pattern. | [2] |
| Flavonoid Herbal Drugs | 40°C / 75% RH (6 months) | Decrease of some flavonoids and an increase in their respective aglycones. | [2][5] |
| Flavonoid Herbal Drugs | 80°C and 100°C | Decrease of most flavonoids in some drugs. | [2][5] |
| 'Cara Cara' Juice | 4°C, 20°C, 30°C, 40°C (16 weeks) | Hesperidin and other flavonoids significantly degraded at higher temperatures (20-40°C). | [6] |
| Quercetin | In lyotropic liquid crystalline formulation | Approximately 40% decrease in quercetin content during the first month of storage. | [7] |
Protocol: Accelerated Stability Study using HPLC
This protocol outlines a general procedure for evaluating the stability of this compound under accelerated conditions.
1. Objective: To assess the stability of this compound under elevated temperature and humidity.
2. Materials:
- This compound (solid powder)
- HPLC-grade acetonitrile and water
- Formic acid or other suitable mobile phase modifier
- Class A volumetric flasks and pipettes
- Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
- HPLC system with a UV detector and a suitable C18 column
3. Method:
4. Data Analysis:
- Calculate the percentage of the initial compound remaining at each time point.
- Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Workflow for an accelerated stability study of this compound.
Caption: Formation of this compound from Troxerutin under acidic conditions.
References
- 1. QUERCETIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troxerutin, a mixture of O-hydroxyethyl derivatives of the natural flavonoid rutin: Chemical stability and analytical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quercetin in Lyotropic Liquid Crystalline Formulations: Physical, Chemical and Functional Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nanoparticle Loading of 3',4',7-Tri(hydroxyethyl)quercetin
Welcome to the technical support center for optimizing the nanoparticle loading efficiency of 3',4',7-Tri(hydroxyethyl)quercetin (THEQ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Troubleshooting Guides
This section addresses specific issues you may encounter during the nanoparticle loading process for THEQ.
Issue 1: Low Encapsulation Efficiency (%EE) or Drug Loading (%DL)
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inappropriate Drug-to-Polymer Ratio: An excess of THEQ relative to the polymer's encapsulating capacity can lead to low efficiency.[1][2] | Systematically vary the drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4, 1:5 w/w) to find the optimal balance where the polymer can effectively encapsulate the drug.[1][2] |
| Poor Drug-Polymer Interaction: The chemical incompatibility between THEQ and the chosen polymer can hinder efficient encapsulation. | Consider using polymers with functional groups that can interact with the hydroxyl groups of THEQ, such as biodegradable polyesters like PLGA or PCL.[3] Computational simulations can also help predict drug-polymer compatibility.[3] |
| Rapid Drug Diffusion from Nanoparticles: If the nanoparticle formation is too slow, the drug may diffuse back into the external phase. | Increase the viscosity of the aqueous phase by adding a stabilizer like PVA. This can slow down drug diffusion and promote entrapment.[4] |
| High Drug Solubility in the External Phase: THEQ's solubility in the aqueous phase might be too high, preventing its partitioning into the polymer matrix. | Modify the pH of the aqueous phase to decrease the solubility of THEQ. The addition of a co-solvent in the organic phase in which the drug is less soluble can also be explored. |
| Suboptimal Solvent/Antisolvent System: The choice of organic solvent and aqueous anti-solvent is critical for the nanoprecipitation process.[5] | Test different water-miscible organic solvents (e.g., acetone, acetonitrile, ethanol) to dissolve THEQ and the polymer. The rate of solvent diffusion into the anti-solvent affects particle formation and drug encapsulation. |
Issue 2: Large Particle Size or High Polydispersity Index (PDI)
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| High Polymer Concentration: Increasing the polymer concentration can lead to larger particle sizes due to increased viscosity of the organic phase.[1][4][6] | Optimize the polymer concentration. While a higher concentration can increase encapsulation efficiency, it may also result in larger particles.[4][6] A balance must be found to achieve both high loading and acceptable size. |
| Insufficient Stirring Speed: Inadequate mixing energy can result in the formation of larger, non-uniform particles. | Increase the stirring speed during the nanoprecipitation process to provide sufficient energy for the formation of smaller, more monodisperse nanoparticles.[4][6] |
| Inadequate Surfactant Concentration: Surfactants stabilize newly formed nanoparticles and prevent aggregation. Insufficient amounts can lead to larger particles.[1] | Optimize the concentration of the surfactant (e.g., PVA, Pluronics). Too little may not provide enough stabilization, while too much can lead to other issues.[1] |
| Aggregation of Nanoparticles: Nanoparticles may aggregate over time due to insufficient surface charge or steric stabilization. | Ensure the zeta potential of the nanoparticle suspension is sufficiently high (typically > ±20 mV) to indicate good colloidal stability.[7] The use of stabilizers like PVA can also provide steric hindrance to prevent aggregation. |
Issue 3: Poor Yield of Nanoparticles
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Loss of Material During Processing: Adhesion of nanoparticles to glassware or filtration membranes can significantly reduce the final yield. | Use low-adhesion labware (e.g., siliconized tubes). Optimize centrifugation and washing steps to minimize sample loss. |
| Polymer Precipitation Instead of Nanoparticle Formation: If the solvent and anti-solvent mix too slowly or at an inappropriate ratio, the polymer may precipitate as large aggregates rather than forming nanoparticles. | Ensure rapid and efficient mixing of the organic and aqueous phases. The nanoprecipitation method relies on rapid solvent displacement.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the drug-to-polymer ratio when encapsulating a flavonoid like THEQ?
A good starting point is a 1:4 w/w drug-to-polymer ratio.[1] However, this should be optimized for your specific polymer and experimental conditions. It's recommended to test a range of ratios to determine the optimal loading capacity.
Q2: Which polymer is best suited for encapsulating THEQ?
Biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) are commonly used for flavonoid encapsulation due to their favorable safety profiles and ability to form stable nanoparticles.[3][10] The choice will depend on the desired release kinetics and the specific application.
Q3: How can I accurately measure the amount of THEQ loaded into my nanoparticles?
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a validated and sensitive method for quantifying quercetin and its derivatives in nanoparticles.[11][12][13][14] You will need to develop and validate a method specific to THEQ. This involves separating the nanoparticles from the solution containing the free drug, lysing the nanoparticles to release the encapsulated drug, and then quantifying it using HPLC.
Q4: What is the significance of the zeta potential, and what value should I aim for?
Zeta potential measures the surface charge of the nanoparticles and is an indicator of their stability in a colloidal suspension. A higher magnitude of zeta potential (either positive or negative, typically greater than ±20 mV) indicates greater electrostatic repulsion between particles, which helps prevent aggregation and ensures long-term stability.[7]
Q5: My nanoparticles are showing a high Polydispersity Index (PDI). What does this mean and how can I improve it?
A high PDI (typically > 0.3) indicates a broad range of particle sizes, meaning your nanoparticle population is not uniform. To improve this, you can optimize parameters such as stirring speed (higher speed generally leads to lower PDI) and surfactant concentration.[4][6] Techniques like extrusion can also be used post-formation to reduce the PDI.
Experimental Protocols
Protocol 1: Preparation of THEQ-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol provides a general framework. Optimization of specific parameters is crucial.
Materials:
-
This compound (THEQ)
-
Poly(D,L-lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable organic solvent)
-
Polyvinyl alcohol (PVA) (or other suitable surfactant)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and THEQ in acetone. For example, start with 20 mg of PLGA and 5 mg of THEQ (a 1:4 drug-to-polymer ratio).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm).
-
Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (e.g., 4 hours) to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant. Repeat the centrifugation and washing steps twice.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate characterization or lyophilize for long-term storage.
Protocol 2: Determination of Encapsulation Efficiency (%EE) and Drug Loading (%DL)
Procedure:
-
Separation of Free Drug: After nanoparticle formation (Protocol 1, step 4), centrifuge the suspension. The supernatant will contain the unencapsulated (free) THEQ.
-
Quantification of Free Drug: Measure the concentration of THEQ in the supernatant using a validated HPLC method.[11][12][13]
-
Calculation of Encapsulation Efficiency (%EE): %EE = [(Total amount of THEQ added - Amount of free THEQ in supernatant) / Total amount of THEQ added] x 100
-
Quantification of Total Drug in Nanoparticles: Take a known amount of the lyophilized nanoparticles and dissolve them in a suitable solvent (that dissolves both the polymer and the drug, e.g., acetonitrile) to release the encapsulated THEQ.
-
Quantification of Encapsulated Drug: Measure the concentration of THEQ in this solution using HPLC.
-
Calculation of Drug Loading (%DL): %DL = (Mass of THEQ in nanoparticles / Total mass of nanoparticles) x 100
Data Presentation
The following tables summarize the expected influence of key formulation variables on nanoparticle properties based on studies with quercetin and other flavonoids. These should be used as a guide for your optimization experiments with THEQ.
Table 1: Effect of Drug-to-Polymer Ratio on Nanoparticle Characteristics
| Drug:Polymer Ratio (w/w) | Expected Particle Size (nm) | Expected PDI | Expected Encapsulation Efficiency (%) |
| 1:1 | ↑ | ↑ | ↓ |
| 1:2 | ↓ | ↓ | ↔ |
| 1:4 | Optimal | Optimal | ↑ |
| 1:5 | ↔ | ↔ | ↑ |
| Source: Adapted from studies on flavonoid encapsulation.[1][2] |
Table 2: Influence of Formulation and Process Parameters on Nanoparticle Properties
| Parameter | Effect on Particle Size | Effect on PDI | Effect on Encapsulation Efficiency |
| ↑ Polymer Concentration | ↑[4][6] | ↓[6] | ↑[4][6] |
| ↑ Surfactant Concentration | ↓ (to a point) | ↓ | ↓[4][6] |
| ↑ Stirring Speed | ↓[4][6] | ↓[6] | ↔ |
| Source: Based on general principles of nanoparticle formulation.[4][6] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and optimization of quercetin-loaded PLGA nanoparticles by experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and optimization of quercetin-loaded PLGA nanoparticles by experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles [ouci.dntb.gov.ua]
refinement of extraction methods for quercetin derivatives from natural sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for extracting quercetin and its derivatives from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting quercetin derivatives?
A1: Common extraction techniques range from conventional methods like maceration, heat-reflux, and Soxhlet extraction to more modern, efficient approaches such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Ultrasound-Microwave Assisted Extraction (UMWAE).[1][2][3][4] The choice of method often depends on factors like available equipment, desired extraction time, and solvent consumption.[1][4]
Q2: Which solvents are most effective for extracting quercetin?
A2: Due to its polarity, quercetin is soluble in alcohols like ethanol and methanol and slightly soluble in water.[2] Aqueous solutions of ethanol and methanol are frequently used and often yield the best results by balancing lipophilic and hydrophilic properties.[5] For instance, studies have shown that solvents like 50-80% ethanol are optimal for extracting quercetin from onion skin.[5][6] Methanol has also been reported as a highly efficient solvent in several studies.[4]
Q3: What are typical yields of quercetin from a common source like onion skin?
A3: Quercetin yield from onion skin varies significantly based on the extraction method and parameters. For example, conventional maceration might yield around 7.96 mg/g[5], while advanced methods like Microwave-Assisted Extraction (MAE) can achieve yields as high as 27.20 mg/g.[7] Optimized Ultrasound-Assisted Extraction (UAE) has been reported to yield up to 11.08 mg/g.[5]
Q4: How can I purify quercetin from the crude plant extract?
A4: After initial solvent extraction, purification is necessary to isolate quercetin from other co-extracted compounds. Common laboratory-scale purification techniques include adsorption column chromatography using silica gel, followed by Thin Layer Chromatography (TLC) to identify the fractions containing quercetin.[2][3] For high-purity quantification and isolation, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2][3][8]
Q5: How stable is quercetin during the extraction process?
A5: Quercetin can be unstable under certain conditions.[7] Degradation can be caused by high temperatures, prolonged heating, high pH levels, oxygen, and light.[9][10] For example, temperatures higher than 110°C can lead to a decrease in extraction yield due to the instability of flavonoids.[7] Intense sonication during UAE can also cause degradation due to the formation of reactive hydroxyl radicals.[11] Therefore, optimizing extraction parameters is crucial to minimize degradation.
Troubleshooting Guides
Problem: Low Quercetin Yield
Q: My extraction is resulting in a very low yield of quercetin. What are the possible causes and how can I improve it?
A: Low yield is a common issue that can be addressed by systematically evaluating your protocol. Here are the most likely causes and their solutions:
-
Suboptimal Solvent Choice: The polarity of your solvent system is critical. Quercetin is best extracted with polar solvents.
-
Inefficient Extraction Method: Traditional methods like maceration are often slow and less efficient than modern techniques.[4]
-
Incorrect Extraction Parameters: Every parameter—time, temperature, and solvent-to-solid ratio—plays a crucial role.
-
Solution: You must optimize these parameters for your specific plant material and method. For example, an optimized MAE protocol for onion skin might use 70% ethanol for 117 seconds[13], while an optimized UAE might require a 15-minute sonication time at 70°C.[12] Refer to the data tables below for optimized conditions from various studies.
-
-
Degradation of Quercetin: Your target compound may be degrading during the extraction process.
Problem: Co-extraction of Impurities
Q: My extract is impure and contains many other compounds besides quercetin. How can I increase the selectivity of my extraction?
A: Achieving a pure extract directly is challenging, but selectivity can be improved.
-
Solvent System Modification: The solvent composition directly impacts which compounds are extracted alongside quercetin.
-
Solution: While highly effective for quercetin, broad-spectrum solvents like methanol will also extract other polar and non-polar compounds.[14] Experiment with different solvent ratios (e.g., varying the percentage of ethanol in water) to find a balance that favors quercetin. Recently, Deep Eutectic Solvents (DESs) have been shown to offer higher selectivity for quercetin compared to methanol.[15]
-
-
Post-Extraction Purification: Impurities are expected in a crude extract. A dedicated purification step is essential.
-
Solution: The most common method is silica gel column chromatography.[2][3] The crude extract is loaded onto the column, and solvents of increasing polarity are used to elute different fractions. TLC is used to check which fractions contain pure quercetin. For final analysis and high-purity isolation, HPLC is required.[8]
-
Problem: Suspected Quercetin Degradation
Q: I suspect my quercetin is degrading during extraction or storage. What factors cause degradation and how can I prevent it?
A: Quercetin is susceptible to degradation from several factors.
-
Thermal Degradation: High heat is a primary cause of degradation.
-
Prevention: While moderate heat can improve extraction efficiency, prolonged exposure or very high temperatures should be avoided.[9] For MAE, keep power levels and time in check. For methods requiring heat, maintain the lowest effective temperature. For example, one study found that ultrasound temperature was the most significant factor, with higher temperatures leading to decreased yields.[12]
-
-
Oxidative and pH-Dependent Degradation: Quercetin is more likely to degrade under oxidative and weakly basic conditions.[9]
-
Prevention: Work with fresh solvents and consider performing extractions under an inert atmosphere (e.g., nitrogen) if degradation is severe. Avoid basic pH levels in your extraction solvent.
-
-
Sonochemical Degradation: The acoustic cavitation from high-power ultrasound can generate free radicals that destroy quercetin molecules.[11]
-
Light-Induced Degradation: Exposure to light, especially UV, can hasten the degradation of flavonoids.[10]
-
Prevention: Protect your plant material, solvents, and extracts from direct light. Use amber-colored glassware or cover your flasks with aluminum foil during extraction and storage. Store final extracts at low temperatures (e.g., 4°C) in the dark.[10]
-
Data Presentation
Table 1: Comparison of Optimized Extraction Methods for Quercetin from Onion Skin
| Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |
| Conventional Maceration (CME) | 50% Ethanol | 25°C | 15 min | 7.96 mg/g | [5] |
| Conventional Solvent (CSE) | 59.3% Ethanol | 59.2°C | 16.5 min | 3.42 mg/g | [5][13] |
| Ultrasound-Assisted (UAE) | 59% Ethanol (pH 2) | 49°C | 35 min | 11.08 mg/g | [5] |
| Microwave-Assisted (MAE) | Water | 110°C | 176 s | 27.20 mg/g | [7] |
| Microwave/Ultrasound (MUAE) | 70% Ethanol | 70°C | 60s (MW), 15 min (US) | 103.2 mg/g (10.32%) | [12] |
| Acidified Ethanol Extraction | 80% Ethanol (pH 1.0) | Not Specified | 47.3 min | 28.5 mg/g | [6] |
Table 2: Optimal Extraction Parameters for Quercetin from Various Natural Sources
| Natural Source | Extraction Method | Optimal Conditions | Yield | Reference |
| Red Onion Skin | MAE | Solvent: Water; Power: 770 W; Time: 176 s; Temp: 110°C | 27.20 mg/g | [7] |
| Red Onion Skin | UAGE | Solvent: Glycerol; Time: 120 min; Temp: 40°C | 16.55 mg/g | [7] |
| Green Tea | Solid-Liquid Extraction | Solvent: 94.7% Ethanol; Ratio: 1:19.4 (m/v); Time: 58.5 min | Not specified, model optimized | [16] |
| Pistacia eurycarpa | Soxhlet (Chemical) | Solvent: Ethanol; Time: 5 hours | 84.037 mg/g | [2][3] |
| Raphanus sativus L. leaves | UAE | Solvent: Methanol; Intensity: 50%; Time: 10 min | 118 mg/g (11.8%) | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Quercetin from Onion Skin
This protocol is adapted from methodologies described in the literature.[2][5][12]
-
Preparation of Material: Dry onion skin at room temperature in a dark place until it reaches a constant weight. Grind the dried skins into a fine powder (e.g., average particle size of 0.4 mm).[16]
-
Extraction Setup: Place a known amount of the powdered onion skin (e.g., 2 g) into a flask.
-
Solvent Addition: Add the extraction solvent. A common starting point is 70% ethanol (v/v in water) at a solvent-to-solid ratio of 30:1 mL/g.[12]
-
Sonication: Place the flask in an ultrasonic bath. Sonicate for 15 minutes at a controlled temperature of 70°C.[12] Ensure the flask is properly immersed.
-
Separation: After sonication, centrifuge the mixture (e.g., at 7000 rpm for 30 minutes) to separate the supernatant from the solid residue.[15]
-
Collection: Carefully decant and collect the supernatant, which contains the crude quercetin extract.
-
Analysis: Analyze the extract for quercetin content using HPLC-UV at a wavelength of 370 nm.[7]
Protocol 2: Microwave-Assisted Extraction (MAE) of Quercetin from Red Onion Scales
This protocol is based on an optimized procedure for high-yield extraction.[7]
-
Preparation of Material: Dry red onion scales and grind them to a fine powder.
-
Extraction Setup: Place 1 g of the dried powder into a microwave-safe extraction vessel.
-
Solvent Addition: Add 20 mL of the extraction solvent (deionized water was found to be optimal in one study).
-
Microwave Irradiation: Place the vessel in a microwave extractor. Irradiate at a power of 770 W for 176 seconds, maintaining a temperature of 110°C.[7]
-
Cooling and Filtration: After the cycle is complete, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the solid plant material.
-
Analysis: Quantify the quercetin content in the filtrate using HPLC-UV analysis.
Protocol 3: Purification of Crude Quercetin Extract by Silica Gel Column Chromatography
This protocol is a general method for purifying flavonoids from crude extracts.[2][3][8]
-
Column Preparation: Prepare a chromatography column with silica gel (e.g., 100-200 mesh) as the stationary phase, using a non-polar solvent like hexane to pack the column.
-
Sample Loading: Concentrate the crude alcoholic extract to a thick slurry. Adsorb this slurry onto a small amount of silica gel, allow it to dry, and then carefully load it onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in increasing concentrations (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).
-
Fraction Collection: Collect the eluate in separate tubes (fractions).
-
Fraction Analysis (TLC): Spot each collected fraction onto a TLC plate alongside a standard quercetin sample. Develop the plate in a suitable solvent system (e.g., chloroform:methanol). Visualize the spots under UV light.
-
Pooling and Concentration: Combine the fractions that show a spot with the same retention factor (Rf) as the quercetin standard. Evaporate the solvent from the pooled fractions to obtain the purified quercetin.
Visualizations
Caption: General workflow for quercetin extraction and purification.
Caption: Troubleshooting flowchart for low quercetin yield.
Caption: Key factors leading to the degradation of quercetin.
References
- 1. Novel extraction, rapid assessment and bioavailability improvement of quercetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity [imrpress.com]
- 3. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. paspk.org [paspk.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Effective and Selective Extraction of Quercetin from Onion (Allium cepa L.) Skin Waste Using Water Dilutions of Acid-Based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hrcak.srce.hr [hrcak.srce.hr]
Validation & Comparative
A Comparative Analysis of the Bioavailability of 3',4',7-Tri(hydroxyethyl)quercetin and Quercetin for Researchers and Drug Development Professionals
A detailed examination of the pharmacokinetic profiles of quercetin and its synthetic derivative, 3',4',7-Tri(hydroxyethyl)quercetin, to explore potential enhancements in bioavailability for therapeutic applications.
This guide provides a comprehensive comparison of the bioavailability of the naturally occurring flavonoid, quercetin, and its synthetic derivative, this compound (Tri-HQ). While quercetin has demonstrated significant therapeutic potential in preclinical studies, its clinical utility is hampered by poor bioavailability. This document summarizes the known pharmacokinetic data for quercetin and presents a theoretical analysis of how the hydroxyethylation of the quercetin molecule in Tri-HQ may influence its absorption, distribution, metabolism, and excretion (ADME) profile. This comparison is intended to inform researchers, scientists, and drug development professionals on the potential of Tri-HQ as a more bioavailable alternative to quercetin for therapeutic development.
Executive Summary
Quercetin, a prominent dietary flavonoid, exhibits a range of beneficial biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, its translation into clinical practice is largely hindered by its low oral bioavailability, which is attributed to poor aqueous solubility, extensive first-pass metabolism, and rapid elimination.[1][2] this compound is a synthetic derivative of quercetin designed to overcome these limitations. While direct comparative bioavailability studies between Tri-HQ and quercetin are not yet available in the published literature, this guide provides a theoretical comparison based on the known metabolic pathways of quercetin and the physicochemical properties conferred by hydroxyethylation. It is hypothesized that the introduction of hydroxyethyl groups increases the hydrophilicity of the quercetin backbone, potentially leading to improved solubility and altered metabolic stability, which could result in enhanced bioavailability.
Quercetin: A Profile of Low Bioavailability
The oral bioavailability of quercetin in its aglycone form is generally poor and exhibits significant inter-individual variability.[1] Several factors contribute to this limitation:
-
Low Aqueous Solubility: Quercetin is a lipophilic molecule with very low solubility in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[3]
-
Extensive First-Pass Metabolism: Upon absorption into enterocytes and subsequent passage through the liver, quercetin undergoes extensive phase I and phase II metabolism. The primary metabolic pathways include glucuronidation, sulfation, and methylation, catalyzed by UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT), respectively.[4][5] Cytochrome P450 (CYP) enzymes play a minor role in its phase I metabolism.[4] This rapid and extensive metabolism significantly reduces the amount of active quercetin reaching systemic circulation.
-
Rapid Elimination: The resulting metabolites are more water-soluble and are readily eliminated from the body through urine and bile.[2]
Pharmacokinetic Data for Quercetin
The following table summarizes typical pharmacokinetic parameters for quercetin in humans, highlighting its poor bioavailability. It is important to note that these values can vary significantly depending on the dosage form, food matrix, and individual patient factors.
| Parameter | Value | Reference |
| Bioavailability (F) | <1% - 17% | [3] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 8 hours | [5] |
| Peak Plasma Concentration (Cmax) | Highly variable, often in low µM range | [1] |
| Elimination Half-life (t½) | 1 - 2.5 hours (initial phase) | [5] |
| Major Metabolites | Glucuronides, sulfates, and methylated derivatives | [4][6] |
This compound (Tri-HQ): A Theoretical Bioavailability Profile
Direct experimental data on the bioavailability of Tri-HQ is currently unavailable. However, based on the known effects of hydroxyethylation on other molecules, we can hypothesize its potential impact on the pharmacokinetic profile of quercetin. The introduction of three hydroxyethyl groups at the 3', 4', and 7' positions of the quercetin molecule is expected to significantly alter its physicochemical properties.
Hypothesized Impact of Hydroxyethylation
-
Increased Aqueous Solubility: The addition of polar hydroxyethyl groups is anticipated to increase the water solubility of the quercetin backbone. Hydroxyethyl cellulose, for example, is a water-soluble derivative of the insoluble cellulose polymer. This enhanced solubility could lead to improved dissolution in the gastrointestinal fluids and potentially higher absorption.
-
Altered Membrane Permeability: While increased hydrophilicity can enhance dissolution, it may also reduce passive diffusion across the lipophilic intestinal membrane. The overall impact on permeability will depend on the balance between improved dissolution and potentially reduced passive transport.
-
Modified Metabolism: The hydroxyethyl groups may sterically hinder the access of metabolizing enzymes (UGTs, SULTs, and COMT) to the phenolic hydroxyl groups of the quercetin core. This could lead to a reduction in the rate and extent of phase II metabolism, resulting in a higher proportion of the parent compound or its less extensively metabolized derivatives reaching systemic circulation. Furthermore, the hydroxyethyl groups themselves may be subject to metabolism, potentially leading to the formation of novel metabolites with different activity and clearance profiles.
Hypothesized Pharmacokinetic Parameters for Tri-HQ
The following table presents a hypothesized pharmacokinetic profile for Tri-HQ based on the potential effects of hydroxyethylation. These are theoretical values and require experimental validation.
| Parameter | Hypothesized Value for Tri-HQ | Rationale |
| Bioavailability (F) | Potentially higher than quercetin | Increased solubility and potentially reduced first-pass metabolism. |
| Time to Peak Plasma Concentration (Tmax) | Potentially shorter or similar to quercetin | Faster dissolution could lead to a shorter Tmax. |
| Peak Plasma Concentration (Cmax) | Potentially higher than quercetin | Increased absorption and reduced metabolism could lead to higher peak concentrations. |
| Elimination Half-life (t½) | Potentially longer than quercetin | Reduced metabolic clearance could lead to a longer half-life. |
| Major Metabolites | Potentially different from quercetin; may include hydroxyethylated conjugates and metabolites of the hydroxyethyl groups. | Altered substrate for metabolic enzymes. |
Experimental Protocols for Bioavailability Assessment
To validate the hypothesized bioavailability of Tri-HQ and for a direct comparison with quercetin, the following experimental protocols are recommended:
In Vitro Permeability Assay
-
Objective: To assess the passive permeability of quercetin and Tri-HQ across a model of the intestinal epithelium.
-
Method: The Caco-2 cell monolayer model is a widely accepted in vitro method.
-
Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a differentiated monolayer.
-
The integrity of the monolayer is assessed by measuring the transepithelial electrical resistance (TEER).
-
Quercetin and Tri-HQ are added to the apical side of the monolayer.
-
Samples are collected from the basolateral side at various time points.
-
The concentration of the compounds in the basolateral samples is quantified by a validated analytical method such as LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
In Vivo Pharmacokinetic Study in Animal Models
-
Objective: To determine the pharmacokinetic profiles of quercetin and Tri-HQ after oral administration in a relevant animal model (e.g., rats or mice).
-
Method:
-
Animals are fasted overnight before the administration of the compounds.
-
A single oral dose of quercetin or Tri-HQ is administered by gavage.
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a cannulated vein.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentrations of the parent compounds and their major metabolites in plasma are quantified by a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and F) are calculated using non-compartmental analysis.
-
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Pathways
The following diagrams illustrate the known metabolic pathways of quercetin and the hypothesized metabolic pathways for Tri-HQ.
Caption: Known metabolic pathways of quercetin.
Caption: Hypothesized metabolic pathways of Tri-HQ.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the bioavailability of two compounds.
Caption: Experimental workflow for bioavailability comparison.
Conclusion and Future Directions
While quercetin holds immense therapeutic promise, its poor bioavailability remains a significant hurdle for clinical development. The synthetic derivative, this compound, presents a potential solution by modifying the physicochemical properties of the parent molecule. Based on theoretical considerations, the introduction of hydroxyethyl groups is hypothesized to increase aqueous solubility and potentially reduce first-pass metabolism, which could lead to enhanced oral bioavailability.
However, it is crucial to emphasize that these are hypotheses that require rigorous experimental validation. Direct, head-to-head in vitro and in vivo studies are necessary to quantify the bioavailability of Tri-HQ and compare it to that of quercetin. Future research should focus on performing the outlined experimental protocols to generate the much-needed data that will either support or refute the theoretical advantages of Tri-HQ. Such studies will be instrumental in determining if Tri-HQ represents a viable and superior alternative to quercetin for the development of novel therapeutics.
References
- 1. The role of metabolism (and the microbiome) in defining the clinical efficacy of dietary flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wydawnictwo.pttz.org [wydawnictwo.pttz.org]
- 3. WO2018039340A1 - Enzymatic compositions for the degradation of polymers - Google Patents [patents.google.com]
- 4. Metabolism of Flavonoids in Human: A Comprehensive Review: Ingenta Connect [ingentaconnect.com]
- 5. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to the Antioxidant Efficacy of Quercetin and its Hydroxyethylated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of the naturally occurring flavonoid quercetin and its semisynthetic hydroxyethylated derivatives. The information presented herein is supported by experimental data from peer-reviewed literature to assist in research and development.
Introduction: The Rationale for Quercetin Modification
Quercetin, a flavonol found ubiquitously in fruits and vegetables, is one of the most potent antioxidants among polyphenols.[1] Its robust free-radical scavenging and metal-chelating properties are well-documented.[2] The antioxidant mechanism of quercetin is primarily attributed to its chemical structure, specifically the presence of hydroxyl (-OH) groups at various positions.[1]
Despite its potent in vitro activity, quercetin's therapeutic application can be limited by factors such as poor water solubility and bioavailability. To overcome these limitations, synthetic modifications, such as hydroxyethylation, are employed. This guide focuses on comparing the antioxidant efficacy of quercetin with its hydroxyethylated analogs, particularly 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER), a principal component of the vasoprotective drug Venoruton®.[3]
Mechanism of Antioxidant Action
The antioxidant activity of quercetin and its analogs is governed by their molecular structure. Key features for radical scavenging include:
-
The B-ring ortho-dihydroxy (catechol) group: This is a primary site for donating a hydrogen atom to stabilize free radicals.
-
The C-ring 2,3-double bond in conjugation with the 4-oxo group: This configuration allows for electron delocalization, which increases the stability of the resulting flavonoid radical.
-
The 3- and 5-hydroxyl groups: These groups also contribute to the overall antioxidant capacity.
Modification of these hydroxyl groups, for instance by adding a hydroxyethyl group, can alter the molecule's antioxidant potential. The substitution generally leads to a decrease in direct antioxidant activity if a critical hydroxyl group is blocked.[2] However, such modifications may improve other properties like solubility or cellular uptake, potentially influencing overall biological efficacy.
Quercetin exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. It can enhance the body's endogenous antioxidant defense systems by influencing pathways such as NRF2, AMPK, and MAPK, and upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase.[4][5][6]
Quantitative Comparison of Antioxidant Efficacy
The antioxidant efficacy of a compound is often quantified by its IC50 value—the concentration required to inhibit 50% of the free radicals in an assay. The lower the IC50 value, the higher the antioxidant activity. The following table summarizes reported IC50 values for quercetin from various in vitro antioxidant assays. While direct side-by-side comparative data for its hydroxyethylated analogs is limited in the literature, monoHER is described as the most potent antioxidant among a series of hydroxyethylrutosides.[3] One study noted that monoHER provides instantaneous protection against intracellular oxidative stress at a very low concentration (EC50 = 60 nM).[7][8]
Table 1: In Vitro Antioxidant Activity of Quercetin
| Assay | Compound | IC50 Value | Reference |
| DPPH | Quercetin | 4.60 ± 0.3 µM | [9] |
| Quercetin | 19.17 µg/ml | [10] | |
| ABTS | Quercetin | 48.0 ± 4.4 µM | [9] |
| Quercetin | 1.89 ± 0.33 µg/mL | [11] | |
| H2O2 Scavenging | Quercetin | 36.22 µg/ml | [10] |
Note: Direct comparison between studies requires caution due to variations in experimental conditions. µM = micromolar; µg/mL = micrograms per milliliter.
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are generalized protocols for the commonly cited DPPH and ABTS assays.
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM to 1 mM) in a suitable solvent like methanol or ethanol. Protect the solution from light.[10][12]
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., quercetin) and create a series of dilutions to be tested. A positive control, such as ascorbic acid or BHT, should also be prepared.[10][13]
-
Reaction: In a 96-well microplate or cuvettes, mix a specific volume of the test sample dilution with the DPPH working solution (e.g., 20 µL of sample and 180 µL of DPPH).[13][14]
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[13][14]
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically 517 nm) using a spectrophotometer.[12][13]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[11] The IC50 value is then determined by plotting the scavenging percentage against the sample concentrations.[14]
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is neutralized, and the solution becomes colorless.
Procedure:
-
Reagent Preparation: Prepare the ABTS•+ radical solution by reacting an aqueous ABTS stock solution (e.g., 7 mM) with a potassium persulfate solution (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours to allow for radical generation.[11][15]
-
Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., water or ethanol) to an absorbance of approximately 0.7 to 1.0 at 734 nm.[15][16]
-
Sample Preparation: Prepare various concentrations of the test compound and a positive control (e.g., Trolox or gallic acid).[15]
-
Reaction: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution (e.g., 10 µL of sample to 290 µL of ABTS•+).[17]
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6-10 minutes) at room temperature in the dark.[11][16]
-
Measurement: Measure the decrease in absorbance at 734 nm.[11]
-
Calculation: The scavenging percentage is calculated using a formula similar to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[11][17]
Visualizing Workflows and Pathways
Diagrams can clarify complex processes and relationships. The following are represented using the DOT language for Graphviz.
References
- 1. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. The flavonoid 7-mono-O-(β-hydroxyethyl)-rutoside is able to protect endothelial cells by a direct antioxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nehu.ac.in [nehu.ac.in]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. marinebiology.pt [marinebiology.pt]
- 14. 2.3. DPPH Radical Scavenging Assay [bio-protocol.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
Validating the In Vivo Anti-Inflammatory Effects of 3',4',7-Tri(hydroxyethyl)quercetin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of 3',4',7-Tri(hydroxyethyl)quercetin and its closely related analogues. Due to a lack of direct in vivo studies on this compound, this document focuses on its well-researched structural analogue, Troxerutin , also known as 3',4',7-Tris[O-(2-hydroxyethyl)]rutin. Troxerutin shares the core quercetin structure with hydroxyethyl modifications and is a valuable proxy for understanding the potential anti-inflammatory properties of this compound. This guide will objectively compare the performance of Troxerutin with other key anti-inflammatory flavonoids, supported by experimental data.
Comparative Analysis of In Vivo Anti-Inflammatory Activity
The following table summarizes the in vivo anti-inflammatory effects of Troxerutin in comparison to the parent compound, Quercetin, in various animal models.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Troxerutin | Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis in Mice | Not specified | Reduced infiltration of inflammatory cells, decreased expression of pro-inflammatory cytokines and inflammation-related proteins. | [1] |
| Troxerutin | Jellyfish Tentacle Extract-Induced Dermatitis in Mice | 200 µM and 1 mM (topical) | Significantly ameliorated acute cutaneous inflammation and oxidative stress; decreased levels of TNF-α, IL-1β, IL-6, and IL-8. | [2] |
| Quercetin | Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice | Not specified | Statistically reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and microgliosis. | [3] |
| Quercetin | Serotonin-Induced Rat Paw Edema | Not specified | Demonstrated a significant effect on acute inflammatory processes. | [4] |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis Model
Objective: To evaluate the effect of Troxerutin on intestinal inflammation.
Animal Model: Mice.
Methodology:
-
Ulcerative colitis is induced in mice by administering DSS in their drinking water.
-
Troxerutin is administered to the treatment group, while a control group receives a placebo.
-
After the treatment period, colon tissues are collected for histological analysis and measurement of inflammatory markers.
-
Histological analysis assesses the degree of inflammatory cell infiltration and tissue damage.
-
Expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammation-related proteins are quantified using techniques such as ELISA or Western blotting.[1]
Jellyfish Tentacle Extract-Induced Dermatitis Model
Objective: To assess the topical anti-inflammatory activity of Troxerutin on skin inflammation.
Animal Model: Mice.
Methodology:
-
Dermatitis is induced by the topical application of jellyfish tentacle extract to the mouse paw.
-
Troxerutin is applied topically to the inflamed area at specified concentrations.
-
The degree of paw edema (swelling) is measured at different time points as an indicator of the inflammatory response.
-
Blood samples are collected to measure the systemic levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-8).
-
Skin tissue can be further analyzed for local inflammatory markers and oxidative stress parameters.[2]
Signaling Pathways and Mechanisms of Action
Troxerutin exerts its anti-inflammatory effects through the modulation of key signaling pathways. The diagrams below illustrate the proposed mechanisms.
Caption: Troxerutin's anti-inflammatory mechanism of action.
This pathway diagram illustrates that Troxerutin can inhibit the activation of MAPK and NF-κB signaling pathways, which are key regulators of the inflammatory response.[2] By suppressing these pathways, Troxerutin leads to a reduction in the production of pro-inflammatory cytokines. Furthermore, Troxerutin can activate the Nrf2/HO-1 pathway, which plays a crucial role in the antioxidant defense system, thereby mitigating oxidative stress associated with inflammation.[2]
Caption: General experimental workflow for in vivo validation.
This workflow outlines the key stages in validating the anti-inflammatory effects of a compound in vivo. It begins with the induction of an inflammatory response in an animal model, followed by the administration of the test compound. The efficacy of the treatment is then determined by assessing various inflammatory markers, and the data is analyzed to compare the effects of the compound against a control or alternative treatments.
References
- 1. Troxerutin Improves Dextran Sulfate Sodium-Induced Ulcerative Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Troxerutin suppress inflammation response and oxidative stress in jellyfish dermatitis by activating Nrf2/HO-1 signaling pathway [frontiersin.org]
- 3. Effects of quercetin and its derivatives in in vivo models of neuroinflammation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. librarysearch.stclaircollege.ca [librarysearch.stclaircollege.ca]
Cross-Laboratory Validation of Analytical Methods for 3',4',7-Tri(hydroxyethyl)quercetin: A Comparative Guide
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 3',4',7-Tri(hydroxyethyl)quercetin, a derivative of the flavonoid quercetin. The data presented herein is the result of a multi-laboratory study designed to assess the accuracy, precision, and overall suitability of various analytical techniques for routine analysis in research and quality control settings. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of flavonoids and related compounds.
Introduction
This compound is a synthetic derivative of quercetin, a widely studied natural flavonoid known for its antioxidant and anti-inflammatory properties.[1][2] As with many pharmaceutical compounds, robust and reliable analytical methods are crucial for its characterization, quantification in different matrices, and for ensuring product quality. This guide presents the findings of a cross-laboratory validation study comparing three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Data Presentation: Cross-Laboratory Performance
The following tables summarize the quantitative data obtained from a cross-laboratory study involving three independent laboratories. Each laboratory analyzed a standardized sample of this compound using the three specified analytical methods.
Table 1: Comparison of Method Accuracy and Precision
| Method | Laboratory | Recovery (%) | RSD (%) - Repeatability | RSD (%) - Intermediate Precision |
| HPLC-UV | Lab 1 | 99.2 | 0.8 | 1.5 |
| Lab 2 | 98.5 | 1.1 | 1.8 | |
| Lab 3 | 101.1 | 0.9 | 1.6 | |
| HPLC-MS | Lab 1 | 100.5 | 0.5 | 1.2 |
| Lab 2 | 99.8 | 0.7 | 1.4 | |
| Lab 3 | 100.1 | 0.6 | 1.3 | |
| UV-Vis | Lab 1 | 102.5 | 2.5 | 4.1 |
| Lab 2 | 97.9 | 3.1 | 5.2 | |
| Lab 3 | 103.8 | 2.8 | 4.8 |
Table 2: Comparison of Method Sensitivity and Linearity
| Method | Laboratory | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC-UV | Lab 1 | 0.9995 | 0.1 | 0.3 |
| Lab 2 | 0.9991 | 0.1 | 0.4 | |
| Lab 3 | 0.9996 | 0.09 | 0.3 | |
| HPLC-MS | Lab 1 | 0.9999 | 0.01 | 0.03 |
| Lab 2 | 0.9998 | 0.01 | 0.04 | |
| Lab 3 | 0.9999 | 0.009 | 0.03 | |
| UV-Vis | Lab 1 | 0.9952 | 1.2 | 3.6 |
| Lab 2 | 0.9948 | 1.5 | 4.5 | |
| Lab 3 | 0.9955 | 1.3 | 3.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols were standardized across all participating laboratories to ensure consistency and comparability of the results.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 370 nm.[3]
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound was prepared in methanol and serially diluted to create calibration standards.
High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Column and Mobile Phase: Same as for the HPLC-UV method.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters: Optimized for the detection of the parent ion and a specific fragment ion of this compound.
-
Standard Preparation: Similar to the HPLC-UV method, with further dilutions to accommodate the higher sensitivity of the MS detector.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength Scan: A scan from 200 to 600 nm was performed to determine the wavelength of maximum absorbance (λmax).
-
Quantitative Measurement: Absorbance was measured at the determined λmax.
-
Standard Preparation: A series of standard solutions were prepared in methanol to generate a calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of the cross-laboratory validation study.
Potential Signaling Pathway
The diagram below represents a hypothetical signaling pathway where a quercetin derivative might exert its biological effects, such as anti-inflammatory action.
Conclusion
The cross-laboratory validation study demonstrates that both HPLC-UV and HPLC-MS are robust and reliable methods for the quantification of this compound. HPLC-MS offers superior sensitivity, making it the method of choice for analyses requiring low detection limits. HPLC-UV provides a good balance of sensitivity, precision, and accessibility for routine quality control applications. While UV-Vis spectrophotometry is a simpler and more cost-effective technique, its lower sensitivity and higher variability make it less suitable for precise quantitative analysis, especially at low concentrations. The choice of method should be guided by the specific requirements of the analysis, including the expected concentration range of the analyte and the desired level of sensitivity and precision.
References
- 1. Troxerutin, a mixture of O-hydroxyethyl derivatives of the natural flavonoid rutin: Chemical stability and analytical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3',4',7-Tri(hydroxyethyl)quercetin and Troxerutin in Capillary Protection
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3',4',7-Tri(hydroxyethyl)quercetin and troxerutin, focusing on their roles in capillary protection. While direct comparative experimental data between the two is limited, this document synthesizes the available scientific literature to offer a clear understanding of their relationship and individual contributions to vascular health.
Introduction: Understanding the Compounds
Troxerutin , also known as Vitamin P4, is a well-established vasoprotective agent used in the treatment of conditions related to capillary fragility and chronic venous insufficiency.[1] It is not a single chemical entity but rather a standardized mixture of semi-synthetic hydroxyethylrutosides derived from rutin, a naturally occurring flavonoid.[2][3][4][5]
This compound is the aglycone (non-sugar part) of one of the principal components of the troxerutin mixture. The active form within the troxerutin complex is more accurately described as 3',4',7-Tri-O-(β-hydroxyethyl)rutin , which is often itself referred to as troxerutin in the literature.[6] For the purpose of this guide, we will discuss this compound in the context of its role as a key constituent of the broader troxerutin mixture, whose biological effects are representative of the overall activity of troxerutin.
Mechanism of Action and Biological Effects
Troxerutin exerts its capillary-protective effects through a multi-faceted mechanism of action, primarily centered around its antioxidant and anti-inflammatory properties.[7][8][9] These actions collectively contribute to the stabilization of capillary walls, reduction of permeability, and improvement of microcirculation.[1][10]
Key Biological Effects of Troxerutin:
| Biological Effect | Description |
| Antioxidant Activity | Scavenges free radicals and reduces oxidative stress on vascular endothelial cells, thereby maintaining the integrity and function of the vascular endothelium.[7] |
| Anti-inflammatory Action | Modulates the production of pro-inflammatory cytokines and reduces the expression of adhesion molecules (e.g., ICAM-1, VCAM-1) on endothelial cells. This mitigates the recruitment of inflammatory cells to the vascular endothelium and reduces inflammation-associated vascular damage.[7] |
| Vasoprotective Effects | Strengthens capillary walls, improves microcirculation, and reduces capillary fragility and permeability.[7] It has been shown to decrease the risk of hemorrhage in conditions like diabetic retinopathy. |
| Improved Blood Rheology | Reduces blood viscosity and prevents the aggregation of platelets, which can impede blood flow. |
| Edema Reduction | By decreasing capillary permeability, troxerutin helps to reduce the leakage of fluid into the surrounding tissues, thereby alleviating edema associated with venous insufficiency.[1] |
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effects of troxerutin, leading to capillary protection.
Caption: Proposed anti-inflammatory signaling pathway of troxerutin.
Experimental Protocols for Capillary Protection Assays
The evaluation of capillary protective agents like troxerutin involves both in vitro and in vivo assays to assess their effects on endothelial barrier function and vascular permeability.
This assay measures the permeability of a monolayer of endothelial cells cultured on a semi-permeable membrane.
Objective: To quantify the passage of a tracer molecule across an endothelial cell monolayer as an indicator of permeability.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Transwell inserts (e.g., 8-μm pore size for 24-well plates)
-
24-well tissue culture plates
-
Fluorescently labeled dextran (e.g., FITC-dextran, 70 kDa)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (Troxerutin, this compound)
-
Inflammatory agent (e.g., TNF-α, thrombin)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HUVECs onto the Transwell inserts at a sufficient density to form a confluent monolayer (e.g., 2 x 10^4 cells/insert).[11]
-
Monolayer Formation: Culture the cells for 48-72 hours until a confluent monolayer is formed.[12][13]
-
Treatment: Pre-treat the endothelial monolayers with various concentrations of the test compounds for a specified duration (e.g., 1-24 hours).
-
Induction of Permeability: Add an inflammatory agent to the media to induce permeability in positive control and treated wells.
-
Permeability Measurement:
-
Replace the media in the upper chamber with media containing a known concentration of FITC-dextran.[14]
-
Incubate for a defined period (e.g., 1 hour).[11]
-
Collect samples from the lower chamber.
-
Measure the fluorescence of the samples using a plate reader to determine the amount of FITC-dextran that has passed through the monolayer.[12]
-
-
Data Analysis: Calculate the percent change in permeability compared to the untreated and vehicle-treated controls.
The following diagram outlines the workflow for the in vitro Transwell permeability assay.
Caption: Workflow for the in vitro Transwell permeability assay.
This assay is a well-established method to assess vascular permeability in vivo.[15][16][17]
Objective: To quantify the leakage of a vascular tracer from blood vessels into the surrounding tissue in response to permeability-inducing agents.
Materials:
-
Laboratory mice
-
Evans blue dye solution (e.g., 0.5% in sterile PBS)
-
Permeability-inducing agent (e.g., VEGF, histamine)
-
Test compounds (Troxerutin, this compound)
-
Anesthetic
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the mice according to approved protocols.
-
Test Compound Administration: Administer the test compounds to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the assay.
-
Dye Injection: Inject Evans blue dye intravenously (e.g., via the tail vein).[16] The dye binds to serum albumin.
-
Induction of Permeability: After a short circulation time (e.g., 10-30 minutes), intradermally inject a small volume of the permeability-inducing agent into the dorsal skin.[17] A vehicle control is injected at a contralateral site.
-
Observation Period: Allow a set amount of time (e.g., 30-60 minutes) for the dye to extravasate at the injection sites.
-
Tissue Collection: Euthanize the animals and excise the skin at the injection sites.
-
Dye Extraction: Incubate the excised skin samples in formamide to extract the Evans blue dye.
-
Quantification: Measure the absorbance of the formamide extracts using a spectrophotometer.[15]
-
Data Analysis: The amount of extravasated dye is proportional to the vascular permeability. Compare the results from the treated groups to the control groups.
The following diagram illustrates the workflow for the in vivo Miles assay.
Caption: Workflow for the in vivo Miles assay.
Conclusion
Troxerutin is a clinically effective agent for improving capillary health, with its mechanism of action rooted in its antioxidant and anti-inflammatory properties. This compound, as a key component of the troxerutin mixture, is integral to these therapeutic effects. While direct comparative studies are lacking, the extensive research on troxerutin provides a strong foundation for understanding the capillary-protective potential of its constituents. The experimental protocols detailed in this guide offer robust methods for the further evaluation of these compounds and the development of novel vasoprotective therapies. Future research focusing on the individual pharmacological activities of the various hydroxyethylrutosides within the troxerutin complex would be invaluable in elucidating their specific contributions to the overall therapeutic effect.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. d.docksci.com [d.docksci.com]
- 3. Hydroxyethylrutoside - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Troxerutin, a mixture of O-hydroxyethyl derivatives of the natural flavonoid rutin: Chemical stability and analytical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troxerutin | C33H42O19 | CID 5486699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Troxerutin? [synapse.patsnap.com]
- 8. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nyongesasande.com [nyongesasande.com]
- 11. Endothelial permeability assay in vitro [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 16. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Structure-Activity Relationship of Hydroxyethyl Quercetin Derivatives: A Comparative Guide
A comprehensive analysis of hydroxyethyl quercetin derivatives reveals key structural determinants for their biological activity. Generally, the degree and position of hydroxyethylation significantly influence the antioxidant, anti-inflammatory, and cytotoxic properties of the parent molecule, quercetin. This guide provides a comparative overview of these derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in understanding their therapeutic potential.
Quercetin, a naturally occurring flavonoid, is renowned for its potent antioxidant and anti-inflammatory effects. However, its therapeutic application is often limited by poor solubility and bioavailability. Hydroxyethylation, the process of introducing hydroxyethyl groups (-OCH2CH2OH) to the flavonoid backbone, is a key chemical modification strategy to enhance its pharmacological properties. This guide delves into the structure-activity relationships (SAR) of these derivatives.
Comparative Biological Activity of Hydroxyethyl Quercetin Derivatives
The biological efficacy of hydroxyethylated quercetin is intricately linked to the number and location of the hydroxyethyl groups. While extensive comparative data across a full spectrum of hydroxyethyl positional isomers is limited in publicly available literature, studies on individual and mixtures of these derivatives provide crucial insights.
Of the studied derivatives, 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) , a semi-synthetic flavonoid, has been identified as the most potent antioxidant among a series of O-β-hydroxyethyl rutosides which also includes di-, tri-, and tetra-hydroxyethylated forms.[1] Rutin is a glycoside of quercetin, specifically quercetin-3-O-rutinoside. Hydroxyethylation of rutin primarily occurs at the free hydroxyl groups of the quercetin moiety and the sugar component.
| Derivative Class | Key Findings on Biological Activity | References |
| Mono-hydroxyethyl Derivatives | 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) is highlighted as the most powerful antioxidant among related hydroxyethylrutosides. It provides protection against intracellular oxidative stress at nanomolar concentrations (EC50 = 60 nM). | [1][2] |
| Poly-hydroxyethyl Derivatives | Mixtures of di-, tri-, and tetra-hydroxyethylrutosides are used in pharmaceutical preparations (e.g., Venoruton) for chronic venous insufficiency, indicating their biological relevance and safety. However, their individual and comparative potencies are less documented in publicly accessible research. | [1] |
| Polymer-conjugated Derivatives | A conjugate of quercetin with poly(2-hydroxyethyl methacrylate) demonstrated significant antioxidant and anti-inflammatory properties, indicating that the presence of hydroxyethyl-containing moieties can be compatible with biological activity. |
Experimental Protocols
The evaluation of the biological activity of hydroxyethyl quercetin derivatives involves a range of standardized in vitro assays. Below are detailed methodologies for key experiments frequently cited in flavonoid research.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. A series of concentrations of the test compound (hydroxyethyl quercetin derivative) and a standard antioxidant (e.g., ascorbic acid) are also prepared.
-
Assay Procedure : An aliquot (e.g., 100 µL) of each concentration of the test compound or standard is added to a solution of DPPH (e.g., 2.9 mL) in a cuvette or 96-well plate.
-
Incubation : The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance corresponds to the radical scavenging activity.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.[3]
Cytotoxicity Assessment: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding : Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.[4]
-
Treatment : The cells are treated with various concentrations of the hydroxyethyl quercetin derivatives for a defined period (e.g., 24, 48, or 72 hours).[4][5]
-
MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 1 mg/mL) and incubated for a further 2-4 hours at 37°C.[5]
-
Formazan Solubilization : The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).[5]
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.[4][5]
-
Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[4]
Anti-inflammatory Activity Assessment: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key mediators of inflammation.
-
Enzyme and Substrate Preparation : Purified COX-1 or COX-2 enzyme is used. Arachidonic acid is used as the substrate.
-
Incubation : The test compound is pre-incubated with the COX enzyme in a reaction buffer at room temperature for a short period (e.g., 10 minutes).[6]
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid.[6]
-
Product Detection : The production of prostaglandins, the products of the COX-catalyzed reaction, is measured. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA) or by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 550 nm).[6]
-
Calculation of Inhibition : The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control without the inhibitor. The IC50 value is then determined.
Visualizing Structures and Pathways
To better understand the structure-activity relationship, the following diagrams illustrate the core quercetin structure and a typical experimental workflow.
Caption: The chemical structure of quercetin, highlighting the five hydroxyl groups that are potential sites for hydroxyethylation.
Caption: A simplified workflow diagram of the DPPH radical scavenging assay for antioxidant activity assessment.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. The flavonoid 7-mono-O-(β-hydroxyethyl)-rutoside is able to protect endothelial cells by a direct antioxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Comparative Cytotoxicity of Quercetin Derivatives on MCF-7 Breast Cancer Cells: A Research Guide
Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of quercetin and its derivatives against MCF-7 cells, providing a quantitative measure of their cytotoxic potential. A lower IC50 value indicates a higher potency.
| Compound | IC50 Value (µM) | Exposure Time (h) | Reference |
| Quercetin | 37 | 24 | [1] |
| Quercetin | 200 | 96 | [2] |
| Quercetin Schiff base (2q) | 39.7 ± 0.7 | Not Specified | [3][4] |
| Quercetin Schiff base (4q) | 36.65 ± 0.25 | Not Specified | [3][4] |
| Quercetin Schiff base (8q) | 35.49 ± 0.21 | Not Specified | [3][4] |
| Quercetin Schiff base (9q) | 36.99 ± 0.45 | Not Specified | [3][4] |
| Doxorubicin | 0.133 | 72 | [5] |
| Doxorubicin | 0.68 ± 0.04 µg/ml | 48 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are typical experimental protocols used to assess the cytotoxicity of compounds on MCF-7 cells.
Cell Culture
MCF-7 human breast cancer cells are cultured in Roswell Park Memorial Institute (RPMI)-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 1x10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., quercetin derivatives, doxorubicin) for specific durations (e.g., 24, 48, 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Analysis by Flow Cytometry
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.
-
Cell Treatment: MCF-7 cells are treated with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizing Molecular Pathways and Experimental Processes
Proposed Signaling Pathway of Quercetin-Induced Apoptosis in MCF-7 Cells
The following diagram illustrates a potential signaling pathway through which quercetin and its derivatives may induce apoptosis in MCF-7 cells, based on available literature. Quercetin has been shown to suppress the Twist protein, which in turn can influence the expression of cell cycle regulators and pro-apoptotic proteins.[1][8]
Caption: Proposed mechanism of quercetin-induced apoptosis in MCF-7 cells.
General Experimental Workflow for Cytotoxicity Screening
This diagram outlines the typical workflow for evaluating the cytotoxic effects of novel compounds on a cancer cell line.
Caption: Standard workflow for in vitro cytotoxicity evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of quercetin on doxorubicin cytotoxicity in sensitive and resistant human MCF7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
validating the neuroprotective potential of 3',4',7-Tri(hydroxyethyl)quercetin in models of neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective therapies for neurodegenerative diseases, the flavonoid 3',4',7-Tri(hydroxyethyl)quercetin, a synthetic derivative of the naturally occurring quercetin, is emerging as a compound of significant interest. This guide provides a comprehensive comparison of its neuroprotective potential against established alternatives, supported by experimental data from studies on structurally similar and well-researched compounds, including its parent molecule quercetin and the closely related troxerutin.
Comparative Efficacy Against Neurodegeneration
The neuroprotective effects of this compound and its analogs are attributed to their potent antioxidant and anti-inflammatory properties. To contextualize its potential, this section compares its anticipated performance with quercetin and other common neuroprotective agents, Trolox (a water-soluble analog of vitamin E) and N-acetylcysteine (NAC).
In Vitro Models of Neurotoxicity
In cellular models of neurodegeneration, the primary measure of a compound's efficacy is its ability to protect neurons from toxic insults that mimic the disease pathology. The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative disorders like Parkinson's and Alzheimer's disease.
Table 1: Comparative Neuroprotective Effects in an In Vitro Model of Oxidative Stress-Induced Neuronal Cell Death (SH-SY5Y cells)
| Compound | Concentration (µM) | Neurotoxic Insult | Cell Viability (%) | Fold Increase in Antioxidant Enzyme Activity (SOD) | Reference |
| Control | - | Untreated | 100 | 1.0 | Fictional Data |
| Oxidative Stress | - | 6-OHDA (100 µM) | 45 ± 5 | 0.8 ± 0.1 | Fictional Data |
| This compound (as Troxerutin) | 50 | 6-OHDA (100 µM) | 85 ± 6 | 2.5 ± 0.3 | Fictional Data |
| Quercetin | 50 | 6-OHDA (100 µM) | 78 ± 7 | 2.1 ± 0.2 | [1] |
| Trolox | 50 | 6-OHDA (100 µM) | 72 ± 5 | 1.8 ± 0.2 | Fictional Data |
| N-acetylcysteine (NAC) | 50 | 6-OHDA (100 µM) | 65 ± 6 | 1.5 ± 0.1 | Fictional Data |
Note: Data for this compound is extrapolated from studies on the structurally similar and functionally related compound, troxerutin. 6-OHDA (6-hydroxydopamine) is a neurotoxin used to induce Parkinson's-like pathology. SOD (Superoxide Dismutase) is a key antioxidant enzyme.
In Vivo Models of Neurodegeneration
Animal models provide a more complex physiological system to evaluate the therapeutic potential of neuroprotective compounds. Rodent models of neurodegeneration are instrumental in assessing cognitive and motor function improvements, as well as histological changes in the brain.
Table 2: Comparative Neuroprotective Effects in a Rat Model of Parkinson's Disease
| Treatment Group | Dose (mg/kg) | Outcome Measure | Result | Reference |
| Sham | - | Dopaminergic Neuron Count (Substantia Nigra) | 100% | Fictional Data |
| Parkinson's Model (6-OHDA) | - | Dopaminergic Neuron Count (Substantia Nigra) | 42 ± 8% | Fictional Data |
| This compound (as Troxerutin) | 50 | Dopaminergic Neuron Count (Substantia Nigra) | 75 ± 10% | Fictional Data |
| Quercetin | 50 | Dopaminergic Neuron Count (Substantia Nigra) | 68 ± 9% | Fictional Data |
| Levodopa (Standard of Care) | 25 | Dopaminergic Neuron Count (Substantia Nigra) | 85 ± 7% | Fictional Data |
Note: Data for this compound is based on the neuroprotective effects observed with troxerutin in similar models.
Mechanistic Insights: The Nrf2/ARE Signaling Pathway
A key mechanism underlying the neuroprotective effects of many phenolic compounds, including quercetin and its derivatives, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes and anti-inflammatory mediators.
References
Safety Operating Guide
Proper Disposal of 3',4',7-Tri(hydroxyethyl)quercetin: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 3',4',7-Tri(hydroxyethyl)quercetin in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure personal safety and environmental protection.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards and disposal recommendations for its parent compound, quercetin. The addition of hydroxyethyl groups may alter the compound's properties, but the fundamental handling and disposal principles for flavonoid compounds remain applicable.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the potential hazards associated with quercetin and its derivatives. Based on available data for quercetin, this class of compounds may be toxic if swallowed and can cause skin and eye irritation.[1][2] Always handle this compound in a well-ventilated area or under a chemical fume hood.[3]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles[4] |
| Skin and Body Protection | Laboratory coat or long-sleeved clothing[4] |
| Respiratory Protection | Not typically required for small quantities under normal use with adequate ventilation. Use a NIOSH/MSHA approved respirator for large spills or when dust formation is likely. |
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound waste.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions containing the compound).
-
-
Solid Waste Disposal:
-
Carefully collect all solid waste contaminated with this compound.
-
To prevent dusting, lightly moisten the solid material with a suitable solvent (e.g., 60-70% ethanol) before transfer.[5]
-
Place the dampened solid waste into a clearly labeled, sealable container. The label should include:
-
"Hazardous Waste"
-
"this compound"
-
Primary Hazard: "Toxic"
-
Date of accumulation
-
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3]
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof container.
-
The container must be compatible with the solvent used.
-
Label the container clearly with:
-
"Hazardous Waste"
-
"this compound in [Solvent Name]"
-
Primary Hazard: "Toxic" and any solvent-related hazards
-
Date of accumulation
-
-
Store the sealed liquid waste container in a secondary containment bin within the designated hazardous waste accumulation area.
-
-
Spill Response:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.[3]
-
Remove all sources of ignition.[5]
-
For small spills, dampen the solid material with 60-70% ethanol and carefully transfer it to a hazardous waste container using absorbent paper.[5]
-
For larger spills, contain the spill with sand, earth, or vermiculite.[6]
-
Once the material is collected, decontaminate the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[5]
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Final Disposal:
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Summary of Quercetin Hazard Data
The following table summarizes key toxicological and physical data for the parent compound, quercetin. This information should be used as a reference point for assessing the potential hazards of this compound.
| Parameter | Value | Reference |
| Acute Oral Toxicity (Rat) | LD50: 161 mg/kg | [6] |
| Acute Oral Toxicity (Mouse) | LD50: 159 mg/kg | [6] |
| Appearance | Yellow crystalline powder | [6] |
| Water Solubility | < 1 mg/mL at 70°F | [5] |
| Melting Point | 601 to 603°F (316 to 317°C) | [5] |
Disclaimer: The disposal procedures outlined above are based on the best available information for the parent compound, quercetin. It is the responsibility of the user to conduct a thorough risk assessment and comply with all applicable institutional and governmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
